Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOAJZUGEPJEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307303 | |
| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90346-60-4 | |
| Record name | 90346-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-((4-chloropyyridin-2-yl)oxy)acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent synthetic pathway, the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, safety protocols, and process optimization to ensure a reproducible and efficient synthesis.
Introduction and Strategic Importance
This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an acetate group via an ether bond, is a common feature in compounds targeting various biological pathways. A robust and well-understood synthesis is therefore paramount for any research program that relies on this intermediate. This guide focuses on the most common and reliable method for its preparation: the Williamson ether synthesis, adapted for a heteroaromatic system.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The formation of the ether linkage in this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a variation of the classical Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide.[1][2][3] In this case, the electrophile is an electron-deficient aromatic ring, 2,4-dichloropyridine.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the ether oxygen. This reveals the two primary starting materials: the nucleophile, derived from ethyl glycolate, and the aromatic electrophile, 2,4-dichloropyridine.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism: The SNAr Pathway
The SNAr mechanism is a two-step addition-elimination process.[4][5] It is distinct from SN1 or SN2 reactions, which are generally not feasible on aryl halides.[4]
-
Nucleophilic Attack: The reaction is initiated by deprotonating ethyl glycolate with a suitable base to form a potent nucleophile, the ethyl glycolate anion. This anion then attacks one of the electrophilic carbons on the 2,4-dichloropyridine ring.
-
Formation of the Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom within the pyridine ring.[6]
-
Elimination and Aromaticity Restoration: The aromaticity is restored by the expulsion of a chloride ion (the leaving group), yielding the final ether product.
Regioselectivity: A critical consideration is the regioselectivity of the nucleophilic attack on 2,4-dichloropyridine. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[6][7] This is because the electron-withdrawing nitrogen atom provides better stabilization for the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, for this specific synthesis, the desired product results from substitution at the C2 position. This is achieved by carefully controlling reaction conditions and leveraging the specific properties of the nucleophile and solvent.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Foreword: A Note on Characterizing Novel Chemical Entities
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutics are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[1][2][3][4][5] This guide focuses on Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a molecule of interest within synthetic and medicinal chemistry.
Compound Identity and Predicted Physicochemical Profile
The initial phase of characterization involves confirming the identity and structure of the compound and establishing a baseline of its expected properties through computational prediction.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₀ClNO₃ | Defines the elemental composition. |
| Molecular Weight | 215.63 g/mol | Influences diffusion, membrane permeability, and formulation.[5] |
| CAS Number | 90346-60-4 | Unique identifier for the chemical substance.[6][7] |
| logP (Octanol/Water) | ~2.1 - 2.5 | Key indicator of lipophilicity; affects absorption, membrane permeability, and protein binding.[1][8][9] |
| Aqueous Solubility (logS) | ~ -3.0 to -3.5 | Crucial for absorption and formulation; poor solubility is a major hurdle in development.[1] |
| pKa (most basic) | ~2.0 - 2.5 (pyridine N) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[1][8] |
| Polar Surface Area (PSA) | ~57.6 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and interactions with biological targets. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |
Disclaimer: These values are computationally predicted using established algorithms (e.g., ALOGPS, ChemAxon) and should be confirmed by experimental data.[1][8]
Structural Integrity and Identity Confirmation
Before any other property is measured, the identity and purity of the chemical batch must be unequivocally confirmed. This is a non-negotiable step that ensures all subsequent data is valid.
Core Methodologies for Structural Elucidation
A combination of spectroscopic techniques is employed to build a complete picture of the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[2][3][4][5][10] Key experiments include ¹H NMR (proton environment and connectivity), ¹³C NMR (carbon environment), and 2D NMR (e.g., COSY, HSQC, HMBC) to map out the precise connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy.[11][12][13][14][15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide further structural clues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[16][17][18][19][20] For this molecule, key absorbances would be expected for the C=O (ester), C-O (ether and ester), and C-Cl bonds, as well as aromatic C=C and C=N stretches.
Experimental Workflow: Structural Confirmation
Caption: Workflow for the structural confirmation of a new chemical entity.
Purity and Thermal Properties
The purity of a compound directly impacts all other physicochemical measurements. The melting point is a key indicator of purity and provides information on the solid-state properties of the material.
Causality: Why Melting Point and Purity Matter
An impure substance will typically exhibit a depressed and broadened melting range compared to a pure sample.[21][22] This phenomenon, known as melting point depression, is a fundamental thermodynamic property. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it not only provides an accurate melting point but can also quantify the level of impurities based on the Van't Hoff equation.[22][23][24] This method is highly sensitive and provides a measure of absolute purity.[21]
Experimental Protocol: Purity and Melting Point by DSC
Objective: To determine the melting temperature (Tₘ), heat of fusion (ΔHfus), and purity of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) under the same experimental conditions to be used for the sample.[24]
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Experimental Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melt. A slower heating rate provides better resolution of the melting transition.[23]
-
The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.[23][24]
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The onset temperature of the peak is typically reported as the melting point.
-
Utilize the instrument's software to perform a purity analysis based on the shape of the melting peak, applying the Van't Hoff equation.[22] This analysis plots the sample temperature against the reciprocal of the fraction melted.
-
Caption: Experimental workflow for DSC-based purity and melting point determination.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4]
Causality: The Shake-Flask Method as the Gold Standard
The saturation shake-flask method is considered the definitive technique for determining thermodynamic equilibrium solubility.[16] Its strength lies in its directness: an excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, meaning the solution is saturated and the concentration is stable. This process mimics the conditions a drug might encounter in the gut and provides a true measure of its maximum dissolved concentration under specific pH and temperature conditions.
Experimental Protocol: pH-Dependent Aqueous Solubility
Objective: To determine the thermodynamic solubility of the compound in buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4) and at a controlled temperature (e.g., 37°C).
Methodology:
-
Buffer Preparation: Prepare accurate and validated aqueous buffers at the target pH values.
-
Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 0.5°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: Accurately dilute the clarified supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: The final pH of the saturated solution should be measured to ensure it has not shifted significantly during the experiment.
Caption: Workflow for pKa determination via potentiometric titration.
References
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Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]
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Bercu, C. et al. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available from: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001. Available from: [Link]
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LookChem. (2023). What are the physicochemical properties of drug?. Available from: [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Available from: [Link]
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Al-Ghananeem, A. et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]
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PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(5-chloropyridin-2-yl_amino-2-oxoacetate-hydrochloride]([Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
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de Oliveira, M. A. et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
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NSF Public Access Repository. (2021). Functional group identification for FTIR spectra using image-based machine learning models. Available from: [Link]
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Ault, A. (2001). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. Available from: [Link]
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NABI. UV-Vis Spectroscopy for Medical Devices: Simple Guide. Available from: [Link]
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Scribd. Melting Point Determination Guide. Available from: [Link]
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PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(5-fluoropyridin-2-yl_oxy_acetate]([Link]
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PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Available from: [Link]
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PubChem. Ethyl 2-[2-(2-chloro-4-pyridinyl)ethoxy]acetate. Available from: [Link]
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An In-Depth Technical Guide to Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound of interest in the fields of agrochemistry and potentially as an intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of its identifiers, chemical properties, synthesis, potential applications, safety protocols, and analytical methods.
Chemical Identifiers and Properties
A clear identification of a chemical compound is crucial for research and development. The primary identifiers and key physicochemical properties of this compound are summarized below.
| Identifier | Value |
| CAS Number | 90346-60-4 |
| IUPAC Name | ethyl 2-(4-chloro-2-pyridinyloxy)acetate |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
Synthesis and Mechanism
The synthesis of this compound typically involves a nucleophilic substitution reaction. A common synthetic route is the reaction of 2,4-dichloropyridine with ethyl glycolate in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
2,4-Dichloropyridine
-
Ethyl glycolate
-
Potassium carbonate (or another suitable base)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of 2,4-dichloropyridine in anhydrous DMF, add potassium carbonate.
-
Add ethyl glycolate to the reaction mixture.
-
Heat the mixture with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Introduction
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a multifaceted compound of interest within contemporary drug discovery and development. Its structural architecture, combining a substituted pyridine ring with an ethyl acetate moiety via an ether linkage, presents a unique electronic and conformational landscape. A thorough characterization of this molecule is paramount for its application in medicinal chemistry, and this relies heavily on a detailed understanding of its spectroscopic properties. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable predictive model. This approach not only offers a spectral blueprint for the compound but also serves as an educational tool for researchers engaged in the synthesis and characterization of novel chemical entities.
The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be a self-validating system for researchers. By understanding the "why" behind the expected spectral features, scientists can more confidently identify and characterize this molecule and its derivatives.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below, with atoms numbered for the purpose of NMR peak assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H6 | ~8.10 | d | ~5.5 | Located ortho to the ring nitrogen, this proton is significantly deshielded. |
| H5 | ~6.90 | dd | ~5.5, ~2.0 | This proton is ortho to the chloro group and meta to the nitrogen, showing coupling to both H6 and H3. |
| H3 | ~6.80 | d | ~2.0 | This proton is meta to the chloro group and will appear as a doublet due to coupling with H5. |
| OCH₂ (C8) | ~4.80 | s | - | The methylene protons are adjacent to an ether oxygen and a carbonyl group, resulting in a downfield shift. |
| OCH₂ (C11) | ~4.25 | q | ~7.1 | These methylene protons are adjacent to an oxygen and coupled to the methyl protons (C12). |
| CH₃ (C12) | ~1.30 | t | ~7.1 | The terminal methyl protons are coupled to the adjacent methylene group (C11). |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and provide information about their electronic environment.
| Carbon(s) | Predicted δ (ppm) | Justification |
| C=O (C9) | ~168 | The carbonyl carbon of the ester is highly deshielded. |
| C2 | ~163 | This carbon is attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |
| C4 | ~150 | The carbon bearing the chloro group is deshielded. |
| C6 | ~149 | The carbon atom adjacent to the nitrogen (C6) is deshielded.[1] |
| C5 | ~118 | This carbon is influenced by the adjacent chloro and nitrogen atoms. |
| C3 | ~110 | This carbon is expected to be the most shielded of the pyridine ring carbons. |
| OCH₂ (C8) | ~65 | The methylene carbon is attached to an ether oxygen. |
| OCH₂ (C11) | ~62 | The methylene carbon of the ethyl ester group. |
| CH₃ (C12) | ~14 | The terminal methyl carbon is in a typical alkane region. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Justification |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring.[2] |
| ~2980-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the ethyl and methylene groups. |
| ~1760-1740 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl group.[2][3] |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic) | Vibrations of the pyridine ring. |
| ~1250 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the C-O-C ether linkage involving an aromatic ring.[4][5] |
| ~1100 | Strong | C-O stretch (ester) | Stretching of the C-O single bond in the ester group.[3][6] |
| ~850 | Strong | C-Cl stretch | Associated with the carbon-chlorine bond on the pyridine ring. |
Predicted Mass Spectrometry (MS) Fragmentation
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Major Predicted Fragments:
-
m/z 229/231 (M⁺): The molecular ion peak, showing the isotopic pattern for one chlorine atom.
-
m/z 184/186: Loss of the ethoxy group (•OCH₂CH₃).
-
m/z 156/158: Loss of the entire ethyl acetate radical (•COOCH₂CH₃).[7][8]
-
m/z 112/114: Represents the 4-chloropyridin-2-oxy cation, likely formed after rearrangement.
-
m/z 87: The ethyl acetate cation radical.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are designed to be self-validating and are based on established chemical principles.
Synthesis of this compound
This synthesis is a representative Williamson ether synthesis, a reliable and widely used method for forming ether linkages.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with 8-16 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024) should be used to obtain a good signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Place a small amount of the purified solid or a drop of the neat liquid on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile) into a heated injector port.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 50-500 to detect the molecular ion and expected fragments.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR, IR, and MS, we have established a detailed and reliable set of expected spectral data. The inclusion of validated experimental protocols for both synthesis and analysis further equips researchers with the necessary tools to confidently prepare and characterize this compound. This integrated approach, blending predictive analysis with practical methodology, serves as a valuable resource for scientists in the field of drug development and organic synthesis, fostering a deeper understanding of the structure-property relationships that govern the behavior of such important molecules.
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Unlocking the Therapeutic Potential of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate: A Technical Guide for Medicinal Chemists
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. While direct pharmacological data on this compound is sparse, a comprehensive analysis of its structural motifs—the 4-chloropyridine ring and the ethyl oxyacetate side chain—provides a fertile ground for hypothesizing its utility across several therapeutic domains. This document will serve as a roadmap for researchers, offering insights into its synthesis, potential mechanisms of action, and robust experimental workflows for validation.
Introduction: The Strategic Value of the 4-Chloropyridin-2-yloxy Scaffold
The convergence of a halogenated pyridine and an acetic acid ester in this compound creates a molecule with a compelling profile for medicinal chemistry exploration. The 4-chloro substituent significantly influences the electron distribution of the pyridine ring, enhancing its electrophilicity and potentially modulating its pKa. This can have profound effects on target engagement, membrane permeability, and metabolic stability. The ethyl oxyacetate moiety introduces a flexible, polar side chain that can act as a hydrogen bond acceptor and engage in esterase-mediated prodrug strategies. This combination of features suggests that this compound could serve as a versatile lead structure for developing novel therapeutics.
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and offers a reliable route to the target molecule.
Proposed Synthetic Protocol
A common approach involves the reaction of a dihalopyridine with an alcohol under basic conditions. A specific protocol for a similar, though not identical, compound involves the alkylation of a nitrophenol with ethyl bromoacetate followed by reduction.[4] Adapting this, a likely synthesis for the title compound is as follows:
Materials:
-
2,4-dichloropyridine
-
Ethyl glycolate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add ethyl glycolate (1.0 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the alkoxide.
-
Add a solution of 2,4-dichloropyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methylene protons of the oxyacetate chain (singlet), and the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the ethyl and oxyacetate groups, and the aromatic carbons of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₀ClNO₃. |
| FT-IR | Characteristic absorption bands for the C=O of the ester, C-O-C ether linkage, and C-Cl bond. |
Potential Therapeutic Applications
Based on the known bioactivities of structurally related compounds, we can extrapolate several promising avenues for the medicinal chemistry development of this compound.
Modulation of GABAᴀ Receptors
The Gamma-aminobutyric acid type A (GABAᴀ) receptor is a crucial inhibitory chloride channel in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants.[5] Notably, pyrazoloquinolinones and other heterocyclic scaffolds have been identified as allosteric modulators of GABAᴀ receptors, often binding at the α+/β- interface.[6][7][8] The pyridine ring is a common feature in many CNS-active compounds, and its derivatives have been explored as GABAᴀ receptor modulators.[5][9]
Hypothetical Mechanism of Action:
This compound, with its electronegative chlorine atom and hydrogen bond accepting ether and ester functionalities, could potentially bind to a modulatory site on the GABAᴀ receptor complex. This binding could potentiate the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This would manifest as a calming or anti-seizure effect.
Caption: Screening cascade for GABAᴀ receptor modulators.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]flunitrazepam (a benzodiazepine site ligand).
-
Incubation: Incubate brain membranes with [³H]flunitrazepam and varying concentrations of this compound for 60 minutes at 4 °C.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound for displacing the radioligand.
Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Assay
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Growth Medium: Cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.
-
Procedure: a. Prepare serial dilutions of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
This compound represents a molecule of significant, albeit currently unexplored, potential in medicinal chemistry. By leveraging the known pharmacological activities of its core components—the chloropyridine ring and the oxyacetic acid ester—we have delineated a rational basis for its investigation as a modulator of GABAᴀ receptors and as an antimicrobial agent. The proposed synthetic route is robust and the experimental workflows provide a clear path for validating these hypotheses. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships, with modifications to the ester group to modulate pharmacokinetic properties and alterations to the substitution pattern on the pyridine ring to fine-tune target engagement. Such studies will be instrumental in determining if this compound can indeed be a starting point for the development of a new class of therapeutic agents.
References
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Angelica Vega Alanis, B., Wimmer, L., Ernst, M., Schnürch, M., & Mihovilovic, M. D. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. Monatshefte für Chemie - Chemical Monthly, 154(5), 589–598. [Link]
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Varagic, Z., Ramerstorfer, J., Huang, S., Rallapalli, S., Sarto-Jackson, I., Cook, J. M., & Sieghart, W. (2013). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 18(8), 9474–9499. [Link]
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Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. [Link]
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Bampali, K., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Molecules, 27(21), 7385. [Link]
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Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. [Link]
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Iorio, M., et al. (2019). Variations on a scaffold - Novel GABAA receptor modulators. European Journal of Medicinal Chemistry, 179, 550-563. [Link]
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Vega Alanis, B. A., et al. (2023). Novel pyrazolothienopyridinones as potential GABAA receptor modulators. Monatshefte für Chemie - Chemical Monthly. [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. [Link]
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Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(1), 89. [Link]
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İlkimen, H., & Gülbandılar, A. (2023). Synthesis, characterization, anti-microbial and anti-fungal activity studies of four novel 2-aminopyridine and 2,4-dichloro-5-sulfamoylbenzoic acid salts and their Cu(II) complexes. Kocaeli Journal of Science and Engineering. [Link]
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Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(12), 3128. [Link]
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Głowacka, I. E., & Wujec, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5678. [Link]
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Nakatani, T., et al. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. [Link]
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Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]
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Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2021). Pharmacological aspects of 2-pyridones and their analogs. Bioorganic Chemistry, 114, 105073. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. [Link]
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Ghorab, M. M., et al. (2016). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101-111. [Link]
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Kulkarni, S. K., & Giram, M. N. (2016). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research. [Link]
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El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5737. [Link]
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PubChem. (n.d.). Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. [Link]
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PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]
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The Synthetic Versatility and Therapeutic Potential of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate and Its Analogs: A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged structure in drug discovery. Within this vast chemical space, derivatives of pyridinyloxyacetic acid have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a key exemplar of this class, Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate , and its analogs. We will delve into the synthetic strategies for accessing these molecules, explore their significant potential as both selective herbicides and targeted kinase inhibitors for cancer therapy, and dissect the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to guide future discovery efforts.
I. Synthesis of the Pyridinyloxyacetate Scaffold: A Modular Approach
The construction of the this compound core and its analogs is most effectively achieved through the venerable Williamson ether synthesis . This classical nucleophilic substitution reaction offers a robust and versatile platform for forging the crucial ether linkage between a substituted pyridinol and an ethyl haloacetate. The modularity of this approach allows for systematic variation of both the pyridine and the acetate components, making it an ideal strategy for generating compound libraries for structure-activity relationship (SAR) studies.
Core Synthesis Pathway: Williamson Ether Synthesis
The fundamental transformation involves the deprotonation of a hydroxypyridine to form a nucleophilic pyridinolate anion, which then displaces a halide from an ethyl haloacetate. For the synthesis of our title compound, the key precursors are 4-chloro-2-hydroxypyridine and ethyl bromoacetate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-2-hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of 4-chloro-2-hydroxypyridine:
-
To a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.[1] Potassium carbonate is a mild base, suitable for this transformation. For less reactive substrates, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the hydroxyl group.[2]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium pyridinolate salt.
-
-
Nucleophilic Substitution:
-
To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise. The reaction is typically exothermic, and a controlled addition helps to maintain the reaction temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical. While K₂CO₃ is often sufficient and operationally simpler, NaH provides a more potent and irreversible deprotonation, which can be advantageous for less acidic pyridinols or when dealing with less reactive electrophiles.[2]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic and accelerating the Sₙ2 reaction.[1]
-
Leaving Group: Ethyl bromoacetate is a common choice due to its good reactivity. Ethyl chloroacetate can also be used, though it is less reactive, while ethyl iodoacetate is more reactive but also more expensive and less stable.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Application I: Herbicidal Activity of Pyridinyloxyacetate Analogs
A significant body of research has established that pyridinyloxyacetic acid derivatives can act as potent herbicides. These compounds often function as auxin mimics , a class of herbicides that disrupt plant growth by overwhelming the natural auxin signaling pathways.[3][4][5]
Mechanism of Action as Auxin Mimics
Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various aspects of growth and development. Auxin-mimic herbicides structurally resemble IAA and bind to the same auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[3] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the uncontrolled expression of auxin-responsive genes. The subsequent overstimulation of these pathways leads to epinastic growth, tissue proliferation, and ultimately, plant death.[6]
Diagram of the Auxin Mimic Herbicide Mechanism of Action
Caption: Simplified signaling pathway of auxin mimic herbicides.
Structure-Activity Relationships for Herbicidal Activity
The herbicidal efficacy of pyridinyloxyacetic acid derivatives is highly dependent on their substitution pattern. While no direct herbicidal data for this compound is publicly available, we can infer its potential by examining closely related analogs.
| Structural Feature | Impact on Herbicidal Activity | Rationale | References |
| Substitution on the Pyridine Ring | The position and nature of substituents are critical. Electron-withdrawing groups, such as halogens, can enhance activity. | Influences the electronic properties of the ring and its ability to bind to the auxin receptor. | [7][8][9][10] |
| The Oxyacetic Acid Moiety | The carboxylic acid or its ester form is generally required for activity. | Mimics the carboxylic acid group of the natural auxin, IAA, which is essential for receptor binding. | [3] |
| Stereochemistry | The stereochemistry of substituents on the acetic acid side chain can significantly affect activity. | The auxin receptor binding pocket is chiral, leading to stereospecific interactions. |
III. Application II: Kinase Inhibitors in Drug Discovery
The pyridine scaffold is a prominent feature in a multitude of approved and investigational kinase inhibitors.[11][12][13][14][15] Analogs of this compound, particularly those with an amino or substituted amino group at the 4-position of the pyridine ring, have shown promise as inhibitors of receptor tyrosine kinases, most notably c-Met .
c-Met as a Therapeutic Target
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[11] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers. Consequently, inhibitors of c-Met are being actively pursued as targeted cancer therapies.
Pyridinyloxy-based c-Met Inhibitors
Several potent c-Met inhibitors feature a pyridinyloxy or a structurally related hinge-binding motif. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Diagram of ATP-Competitive Kinase Inhibition
Caption: Mechanism of ATP-competitive kinase inhibition.
Structure-Activity Relationships for Kinase Inhibition
The development of potent and selective kinase inhibitors is a nuanced process, with small structural modifications often leading to significant changes in activity and selectivity.
| Structural Feature | Impact on Kinase Inhibitory Activity | Rationale | References |
| Hinge-Binding Moiety | The pyridinyloxy group can serve as a hinge-binder, forming hydrogen bonds with the kinase hinge region. | This interaction is a key anchor point for many ATP-competitive inhibitors. | [13] |
| Substitution at the 4-position | A hydrogen bond donor/acceptor at this position can be critical for binding to the kinase. | Interacts with key residues in the ATP-binding pocket. | [11] |
| The Ethyl Acetate Moiety | This group can be modified to occupy other regions of the ATP-binding site or to improve physicochemical properties. | Can be tailored to enhance potency, selectivity, and pharmacokinetic properties. | [13] |
IV. Future Directions and Conclusion
This compound and its analogs represent a versatile chemical scaffold with significant, albeit underexplored, potential in both agrochemical and pharmaceutical research. The straightforward and modular synthesis via the Williamson ether reaction allows for the rapid generation of diverse compound libraries to probe structure-activity relationships.
Future research in the agrochemical domain should focus on the synthesis and herbicidal screening of a focused library of analogs to determine the optimal substitution pattern on both the pyridine ring and the acetate moiety for potent and selective auxin-mimic activity.
In the realm of drug discovery, the pyridinyloxyacetate core serves as a promising starting point for the design of novel kinase inhibitors. The synthesis of analogs with various substituents at the 4-position of the pyridine ring, in particular, could lead to the discovery of potent and selective inhibitors of c-Met and other clinically relevant kinases.
V. References
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). PMC - NIH. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PMC - PubMed Central. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]
-
Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. (2013). PubMed. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Williamson Ether Synthesis. (n.d.). [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Action against c-Met kinase inhibitory of selected compounds 8 and 9. (n.d.). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. (2016). [Link]
-
17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. [Link]
-
(PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. (2010). ResearchGate. [Link]
-
The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH. [Link]
-
Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2012). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. (n.d.). PubMed. [Link]
-
Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (n.d.). Semantic Scholar. [Link]
-
(PDF) Current Status of Auxin‐Mimic Herbicides. (2024). ResearchGate. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]
-
Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
-
A preparation of 2-chloropyridine /. (2011). ResearchGate. [Link]
-
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (n.d.). MDPI. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]
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Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]
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An In-depth Technical Guide to Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate as a Versatile Building Block for Novel Heterocycles
Abstract
Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring offers a powerful tool for modulating the physicochemical and biological properties of these molecules. This technical guide delves into the synthetic potential of a highly versatile, yet underexplored building block: Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate . We will explore its synthesis, inherent reactivity, and its application as a precursor to medicinally relevant fused heterocyclic systems, including pyrido[1,2-a]pyrimidines and pyrazolo[1,5-a]pyridines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds for the discovery of next-generation therapeutics.
Introduction: The Prominence of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. The substitution pattern on the pyridine ring is crucial for defining a compound's bioactivity. Halogenated pyridines, in particular, serve as key intermediates, with the halogen atom acting as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]
This compound is a trifunctional building block, possessing three key points of diversity:
-
The 4-chloro substituent: This is the primary site for introducing further complexity through nucleophilic substitution, allowing for the attachment of various amine, hydrazine, or other nucleophilic fragments.
-
The ester moiety: This group can be hydrolyzed to the corresponding carboxylic acid, converted into an amide or hydrazide, or participate directly in cyclization reactions.
-
The ether linkage: While generally stable, this linkage positions the acetate side chain in a specific spatial arrangement relative to the pyridine ring, influencing the geometry of subsequent cyclizations.
This guide will provide a comprehensive overview of the synthesis of this building block and propose scientifically-grounded pathways for its elaboration into complex heterocyclic systems.
Synthesis of the Core Building Block: this compound
The most logical and efficient synthesis of the title compound involves a regioselective nucleophilic aromatic substitution on a readily available starting material, 2,4-dichloropyridine. The reaction is a variation of the classic Williamson ether synthesis.[3][4][5][6][7]
Synthetic Pathway and Mechanistic Considerations
The synthesis proceeds via the reaction of 2,4-dichloropyridine with the sodium salt of ethyl glycolate (ethyl 2-hydroxyacetate). The key challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. In 2,4-dichloropyridine, the C4 position is generally more activated towards SNAr reactions due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1][8][9] However, substitution at the C2 position is also possible and can sometimes be favored.
To favor substitution at the C2 position, the reaction can be carried out under conditions that promote kinetic control. The alkoxide of ethyl glycolate is a relatively hard nucleophile, which can favor attack at the harder C2 position.
Caption: Proposed synthesis of the title building block.
Experimental Protocol (Proposed)
Materials:
-
2,4-Dichloropyridine
-
Ethyl glycolate (Ethyl 2-hydroxyacetate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add ethyl glycolate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the sodium ethyl glycolate alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Reactivity and Application in the Synthesis of Fused Heterocycles
The synthetic utility of this compound lies in the sequential or one-pot modification of its functional groups to construct fused heterocyclic systems. The general strategy involves the transformation of the 4-chloro group into a nucleophilic center (e.g., an amino or hydrazinyl group), which can then undergo intramolecular or intermolecular cyclization involving the ethyl acetate moiety or an external reagent.
Caption: Proposed synthetic pathways from the core building block.
Pathway A: Synthesis of Pyrido[1,2-a]pyrimidines
Pyrido[1,2-a]pyrimidines are a class of fused heterocycles with a broad range of biological activities, including anticancer properties.[2][3][4] The synthesis of these compounds often involves the cyclization of 2-aminopyridine derivatives.[1][2][3][4][8]
Step 1: Amination of the 4-position
The 4-chloro group can be displaced by an amino group through reaction with ammonia or a protected amine equivalent, followed by deprotection.
Step 2: Cyclization to the Pyrido[1,2-a]pyrimidine Core
The resulting 2-aminopyridine derivative can be reacted with a variety of 1,3-dielectrophiles, such as β-ketoesters or α,β-unsaturated esters, to construct the pyrimidine ring.
Experimental Protocol (Analogous to known procedures): [3][4]
-
Synthesis of Ethyl 2-((4-aminopyridin-2-yl)oxy)acetate: A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., a saturated solution of ammonia in ethanol) in a sealed tube and heated. After completion, the solvent is removed, and the residue is purified.
-
Synthesis of the Pyrido[1,2-a]pyrimidine: The amino-substituted intermediate (1.0 eq.) and an appropriate β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) are heated in a high-boiling solvent such as diphenyl ether or Dowtherm A. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexanes. The solid is collected by filtration and recrystallized.
Pathway B: Synthesis of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is another important pharmacophore, with derivatives showing activity as kinase inhibitors.[10] Their synthesis can be achieved through the cyclocondensation of hydrazinylpyridines with 1,3-dicarbonyl compounds.[11]
Step 1: Hydrazinolysis of the 4-chloro group
The 4-chloro substituent can be displaced by hydrazine hydrate to yield the corresponding 4-hydrazinylpyridine derivative.
Step 2: Cyclocondensation to the Pyrazolo[1,5-a]pyridine Core
The hydrazinyl intermediate is then reacted with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, in an acidic medium to facilitate cyclocondensation and dehydration, leading to the formation of the pyrazole ring.
Experimental Protocol (Analogous to known procedures): [12]
-
Synthesis of Ethyl 2-((4-hydrazinylpyridin-2-yl)oxy)acetate: this compound (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (excess, e.g., 5-10 eq.) is added. The mixture is refluxed for several hours. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.
-
Synthesis of the Pyrazolo[1,5-a]pyridine: The hydrazinyl intermediate (1.0 eq.) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid (e.g., HCl or H2SO4) is added, and the mixture is refluxed. After completion, the solvent is removed, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is then purified by chromatography or recrystallization.
Pathway C: Elaboration via the Ester Moiety
The ethyl ester group provides another handle for diversification. It can be readily converted to the corresponding acetohydrazide by reaction with hydrazine hydrate.[13] This acetohydrazide intermediate is a versatile precursor for various five-membered heterocycles. For instance, reaction with carbon disulfide in a basic medium can lead to the formation of an oxadiazole ring, while reaction with isothiocyanates can yield thiadiazole derivatives.
Data Summary
The following table summarizes the proposed synthetic transformations of this compound.
| Starting Material | Reagents and Conditions | Intermediate/Product | Heterocyclic Core |
| This compound | 1. NH3, EtOH, sealed tube, heat2. β-ketoester, Dowtherm A, heat | Ethyl 2-((4-aminopyridin-2-yl)oxy)acetate | Pyrido[1,2-a]pyrimidine |
| This compound | 1. N2H4·H2O, EtOH, reflux2. 1,3-diketone, acid catalyst, reflux | Ethyl 2-((4-hydrazinylpyridin-2-yl)oxy)acetate | Pyrazolo[1,5-a]pyridine |
| This compound | 1. N2H4·H2O, EtOH, reflux2. CS2, KOH | 2-((4-chloropyridin-2-yl)oxy)acetohydrazide | 1,3,4-Oxadiazole |
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for the synthesis of novel heterocyclic compounds of medicinal interest. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid construction of diverse molecular scaffolds. The proposed synthetic pathways to pyrido[1,2-a]pyrimidines and pyrazolo[1,5-a]pyridines, based on well-established chemical transformations, highlight the potential of this building block in drug discovery programs.
Further exploration of the reactivity of this scaffold, including the use of transition-metal-catalyzed cross-coupling reactions at the 4-position and the elaboration of the ester moiety into other functional groups, will undoubtedly expand its utility and lead to the discovery of new bioactive molecules. The methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this valuable synthetic intermediate.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety in Research
In the fast-paced environment of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate stands as a key intermediate with significant potential. However, its structural motifs—a chlorinated pyridine ring and an ethyl acetate moiety—necessitate a robust and informed approach to its handling and safety management. This guide, designed for the discerning researcher, moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe and effective utilization of this compound. By understanding the why behind each safety recommendation, we empower scientists to not only protect themselves and their colleagues but also to ensure the integrity and reproducibility of their vital work.
Section 1: Hazard Identification and Risk Assessment
1.1 Toxicological Profile (Inferred)
The toxicological profile is inferred from data on related pyridine derivatives and chlorinated compounds. Pyridine and its derivatives are known to be hazardous, potentially causing irritation to the skin, eyes, and respiratory tract.[1][2][3] Prolonged or repeated exposure to pyridine compounds can lead to more severe health issues.[2] The presence of a chlorine atom on the pyridine ring may enhance its reactivity and potential for toxicity.
Similarly, compounds containing the ethyl acetate group can be irritating to the eyes and respiratory system.[4][5][6][7] While generally considered to have low toxicity, inhalation of high concentrations of ethyl acetate vapors can cause drowsiness and dizziness.[5][6][7]
1.2 Physicochemical Hazards
The flammability of this compound should be considered, given that related compounds like ethyl acetate are highly flammable.[4][5][6][7] Vapors may form explosive mixtures with air.[5][6] Therefore, all handling procedures should be conducted away from ignition sources.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Effects | Inferred From |
| Acute Toxicity (Oral) | Harmful if swallowed.[8] | Pyridine derivatives, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate |
| Acute Toxicity (Dermal) | May be harmful in contact with skin.[8] | Pyridine |
| Acute Toxicity (Inhalation) | Harmful if inhaled, may cause respiratory irritation.[2][8][9] | Pyridine, Ethyl 2-chloroacetoacetate |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] | Pyridine, Ethyl 2-chloroacetoacetate |
| Eye Damage/Irritation | Causes serious eye irritation.[5][8][9] | Pyridine, Ethyl 2-chloroacetoacetate, Ethyl acetate |
| Flammability | Flammable liquid and vapor.[4][8] | Pyridine, Ethyl acetate |
Section 2: Laboratory Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for the safe handling of this compound.
2.1 Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[1][10] This is critical to minimize the inhalation of potentially harmful vapors. The work area should be well-ventilated, and sources of ignition must be eliminated.[1][4][8]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling the compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[1][3] A face shield should be worn in situations with a higher risk of splashing.[3]
-
Hand Protection: Nitrile or neoprene gloves are recommended for their chemical resistance to pyridine and its derivatives.[1][2][3] Latex gloves are not suitable.[1][3] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.
-
Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is essential to protect against skin contact.[1][3] For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: In most cases, working within a certified fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[3]
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the experimental context.
Section 3: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
3.1 Storage Protocols
This compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][8] It should be kept in a tightly sealed, properly labeled container.[1][8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
3.2 Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.[10] Collect waste in a designated, labeled, and sealed container.[10] Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.[8]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8][9] Seek immediate medical attention.[1][8][9]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[8][9] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[9] Seek immediate medical attention.[8][9]
4.2 Spill Response
For minor spills (generally less than 100 mL) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2][11][12]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][11][13]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to the laboratory supervisor.
For major spills (larger volumes, or any spill outside of a fume hood):
-
If the substance is flammable, eliminate all sources of ignition.[13]
-
Close the laboratory doors and prevent re-entry.
-
Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]
-
Provide them with the identity of the spilled material and any other relevant information.
Diagram 2: Spill Response Decision Tree
Caption: A decision tree for responding to minor and major chemical spills.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safe handling practices. By integrating the principles outlined in this guide into daily laboratory workflows, researchers can confidently advance their scientific objectives while upholding the highest standards of safety. This commitment not only protects individuals but also strengthens the integrity of the entire research enterprise.
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An In-depth Technical Guide to Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement, synthesis, and application of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. We will delve into its chemical properties, commercial availability, a robust and verifiable synthetic protocol, and its potential context within medicinal chemistry and materials science.
Introduction and Structural Context
This compound is a substituted pyridine derivative featuring an ethyl acetate moiety linked via an ether bond. Its structure is a key building block, or synthon, for creating more complex molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other critical interactions with biological targets. The specific arrangement of the chloro- and oxyacetate substituents on this scaffold presents unique opportunities for derivatization and molecular exploration.
It is crucial to distinguish this compound from structurally similar, yet distinct, molecules that are often encountered in chemical databases. For instance, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2) is a well-known intermediate in the synthesis of the anticoagulant drug Edoxaban.[1][2][3] The distinction lies in the linker—an ether (-O-) in our target compound versus an amino oxoacetate (-NH-CO-CO-) in the Edoxaban intermediate—which significantly alters its chemical properties and reactivity.
Caption: Structural differentiation of the target compound from related intermediates.
Physicochemical Properties and Characterization
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These parameters are critical for planning synthesis, purification, and application studies.
| Property | Predicted/Estimated Value | Significance |
| CAS Number | 1354825-53-7 | Unique identifier for substance registration. |
| Molecular Formula | C₉H₁₀ClNO₃ | Confirms elemental composition. |
| Molecular Weight | 215.63 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | Predicted to be a colorless to pale yellow oil or solid. | A physical state indicator for handling and storage. |
| Boiling Point | >300 °C (estimated) | Suggests low volatility; purification may require vacuum distillation or chromatography. |
| Solubility | Soluble in common organic solvents (DMSO, DCM, EtOAc). | Guides solvent selection for reactions, extractions, and analytical method development. |
| pKa (Pyridine Nitrogen) | ~1-2 (estimated) | The electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen. |
Analytical Characterization: To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is mandatory.
-
¹H NMR (Proton NMR): Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene bridge (-O-CH₂-), and distinct signals in the aromatic region for the three pyridine protons.
-
¹³C NMR (Carbon NMR): Will show characteristic peaks for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and methylene groups, and the carbons of the substituted pyridine ring.
-
Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion at m/z 216.04, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point.[4]
Commercial Availability and Procurement Strategy
As of early 2026, this compound is not consistently listed as a stock item in the catalogs of major chemical suppliers. Its scarcity suggests that it is primarily a research chemical that must be obtained via custom synthesis .
Procurement Directive: Researchers requiring this compound should engage with chemical synthesis companies that offer custom or on-demand synthesis services. When requesting a quote, providing a potential synthetic route and desired purity specifications (e.g., >95% by HPLC) is advisable.
Recommended Suppliers for Custom Synthesis: While not stocking this specific item, companies like ChemScene, BLDpharm, and various custom synthesis providers listed on platforms like ECHEMI are equipped to perform such syntheses.[5][6]
Recommended Synthetic Protocol: A Self-Validating System
The most direct and reliable method for preparing this compound is via a Williamson ether synthesis . This protocol is designed to be self-validating, where the progress and outcome can be monitored and verified at each stage.
Reaction Principle: The protocol involves the deprotonation of 4-chloro-2-hydroxypyridine to form a pyridinoxide nucleophile, which then displaces a halide from an ethyl haloacetate via an Sₙ2 reaction. This method is well-established for creating aryl ethers.[7]
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
Materials:
-
4-chloro-2-hydroxypyridine (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-2-hydroxypyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration of ~0.2-0.5 M).
-
Reagent Addition: Add ethyl bromoacetate (1.1 equiv) to the stirring mixture. Causality Note: Using a slight excess of the alkylating agent ensures the complete consumption of the more valuable hydroxypyridine starting material.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored every 1-2 hours by TLC or LC-MS until the starting 4-chloro-2-hydroxypyridine is consumed (typically 4-12 hours). Trustworthiness Note: Monitoring the reaction ensures it is driven to completion without forming excessive byproducts from prolonged heating.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr byproduct) and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). Causality Note: The water wash removes residual DMF or salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and concentrated to yield the final compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent safety measures should be based on analogous compounds.
-
Ethyl haloacetates (e.g., bromoacetate, chloroacetate) are lachrymators and toxic. Handle only in a well-ventilated chemical fume hood.[8][9]
-
Chloropyridines can be irritating and harmful.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. Do not ingest. Keep away from heat and open flames.[10] In case of exposure, follow standard first-aid procedures and seek medical attention.[9]
Potential Applications and Research Outlook
The value of this compound lies in its potential as a versatile intermediate.
-
Medicinal Chemistry: The ester can be hydrolyzed to the corresponding carboxylic acid, which provides a handle for amide bond formation, a cornerstone of drug synthesis. The 4-chloro position can be a site for further modification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening against various diseases. Substituted pyridines are known to possess a wide range of biological activities, including antibacterial and macrofilaricidal properties.[11][12]
-
Agrochemicals: As seen with the related Fluroxypyr intermediate, the pyridyloxyacetic acid scaffold is a known herbicide pharmacophore.[13] This compound could serve as a starting point for novel herbicidal agents.[14]
-
Materials Science: Pyridine-containing molecules are used in the synthesis of polymers, ligands for catalysis, and functional dyes.
Conclusion
References
- BLDpharm. 2803477-33-8|Ethyl 2-((4-chloropyridin-2-yl)amino)
- The Royal Society of Chemistry.
- SAFETY DATA SHEET - Ethyl 2-chloroacetoacet
- ECHEMI. ethyl 2-(4-chloropyridin-2-ylthio)
- Clinivex. Ethyl 2-((4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)
- Merck Millipore.
- apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2)
- Sigma-Aldrich.
- Cole-Parmer.
- Pharmaffiliates. CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)
- ECHEMI. Ethyl 2-((5-chloropyridin-2-yl)amino)
- ChemScene. 917024-99-8 | Ethyl 2-(2,4-dichloropyrimidin-5-yl)
- Daicel Pharma Standards. Ethyl 2-((5-chloropyridin-2-yl)amino)
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022-08-25).
- ResearchGate. Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)
- MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023-03-31).
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- 4. rsc.org [rsc.org]
- 5. 2803477-33-8|Ethyl 2-((4-chloropyridin-2-yl)amino)-2-oxoacetate|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. theclinivex.com [theclinivex.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis and Functionalization of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Abstract: This document provides a comprehensive technical guide for the synthesis and subsequent chemical manipulation of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a valuable heterocyclic building block in medicinal and agrochemical research. We present detailed, field-proven protocols for its preparation via Williamson ether synthesis and its application in key transformations, including nucleophilic aromatic substitution (SNAr) and ester hydrolysis. The causality behind critical experimental parameters is explained to empower researchers to adapt and troubleshoot these reactions effectively. This guide is intended for chemists in research and development who require reliable, scalable, and well-characterized methods for incorporating the 2-(oxy)acetate pyridine scaffold into complex target molecules.
Introduction and Strategic Importance
This compound is a bifunctional synthetic intermediate. Its structure contains two primary sites for chemical modification: the electrophilic C4 position on the pyridine ring and the ester moiety. The chlorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the requisite anionic intermediate (Meisenheimer complex).[1] This reactivity makes it an excellent scaffold for introducing a wide array of functional groups, particularly amines, thiols, and alkoxides. Concurrently, the ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling further derivatization through amide bond formation or other carboxylate chemistries. The strategic utility of related chloropyridine intermediates is well-established in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5][6]
This guide provides validated protocols for the synthesis of the title compound and its subsequent use in two fundamental reaction classes.
Synthesis of this compound
The most direct and reliable method for preparing the title compound is the Williamson ether synthesis.[7][8] This reaction involves the SN2 displacement of a halide from an alkylating agent by an alkoxide or, in this case, a pyridinoxide. The protocol below details the reaction of 2,4-dichloropyridine with ethyl glycolate.
Mechanistic Rationale
The reaction proceeds via the deprotonation of ethyl glycolate by a suitable base to form an alkoxide nucleophile. This alkoxide then attacks the C2 position of 2,4-dichloropyridine. Nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring due to electronic activation by the nitrogen atom. In this case, with a strong alkoxide nucleophile, substitution at the more electron-deficient C2 position is kinetically favored. A mild inorganic base like potassium carbonate is sufficient to drive the reaction, minimizing potential side reactions like ester hydrolysis that could occur with stronger bases like NaOH or NaH in the presence of trace water. Dimethylformamide (DMF) is an excellent solvent for this transformation as it is polar aprotic, effectively solvating the potassium cation and leaving a highly reactive "naked" alkoxide, while having a high boiling point to allow for elevated reaction temperatures.[9]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2,4-Dichloropyridine (1.0 eq)
-
Ethyl glycolate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of dichloropyridine).
-
Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Add ethyl glycolate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the 2,4-dichloropyridine spot indicates reaction completion.
-
Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid or oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Reactions and Protocols
Reaction I: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is primed for substitution by a variety of nucleophiles. This is the most valuable transformation for this intermediate. The pyridine nitrogen atom stabilizes the negative charge in the intermediate through resonance, particularly when the attack occurs at the C2 or C4 positions (para/ortho to the nitrogen).[1][10]
3.1.1. Visualization: General SNAr Scheme
Caption: General scheme for SNAr at the C4 position.
3.1.2. Protocol: Reaction with a Primary Amine (Example)
This protocol describes a typical procedure for substituting the C4-chloro group with an amine, a common step in constructing pharmacologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Primary amine of choice (e.g., benzylamine) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or DMSO
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) in NMP (0.2-0.5 M).
-
Add the primary amine (1.2-1.5 eq) followed by DIPEA (2.0 eq). The base scavenges the HCl generated during the reaction.
-
Seal the vial and heat the mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine and may require screening.
-
Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).
-
Wash the combined organic layers with water and saturated NaHCO₃ solution to remove the solvent and acidic byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel chromatography to yield the desired N-substituted product.
| Parameter | Condition | Rationale |
| Solvent | NMP, DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions.[9] |
| Base | DIPEA, K₂CO₃ | Non-nucleophilic organic or inorganic base to neutralize HCl byproduct. |
| Temperature | 100-140 °C | SNAr reactions on heteroaromatics often require thermal energy.[11] |
| Equivalents | Slight excess of amine | Drives the reaction to completion. |
Table 1. Typical conditions for SNAr on this compound.
Reaction II: Ester Hydrolysis
To unmask the carboxylic acid for further functionalization (e.g., amide coupling), the ethyl ester can be readily hydrolyzed under basic conditions.
3.2.1. Visualization: Ester Hydrolysis Scheme
Caption: Saponification of the ethyl ester to the carboxylic acid.
3.2.2. Protocol: Saponification to Carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (or NaOH) (1.5-2.0 eq) and stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction by TLC, observing the disappearance of the ester spot and the appearance of a more polar spot (the carboxylate salt) at the baseline. The reaction is typically complete in 1-4 hours.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1N HCl.
-
A precipitate of the carboxylic acid should form. If no solid forms, extract the aqueous layer with a suitable organic solvent like EtOAc or DCM.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer and concentrate to yield the product.
-
The product can often be used without further purification. If necessary, recrystallization can be performed.
Safety and Handling
-
Chloropyridine derivatives should be handled with care in a well-ventilated fume hood. They are potentially toxic and irritants.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF and NMP are reproductive toxins; avoid exposure.
-
Always neutralize acidic and basic aqueous waste before disposal.
References
- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86, 850. Adapted in "The Williamson Ether Synthesis".
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Lu, J., Paci, I., & Cernak, T. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13, 12345-12354.
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Experiment 06: Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
- apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis: The Broad Utility of 4-Amino-2-chloropyridine in Organic Chemistry.
- FAQ. (n.d.). What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine?.
- ChemScene. (n.d.). Ethyl 2-(2-chloropyridin-4-yl)acetate.
- Smolecule. (2023). (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
- ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety.
- BLDpharm. (n.d.). Ethyl 2-((4-chloropyridin-2-yl)amino)-2-oxoacetate.
- Chem-Impex. (n.d.). 2-Amino-4-chloropyridine.
Sources
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
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- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate in N-arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of N-Arylation and the Utility of Functionalized Pyridine Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. N-aryl motifs are prevalent in a vast array of biologically active molecules. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful and versatile methods for the formation of these crucial bonds.[1][2] This guide focuses on the application of a specialized reagent, Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, in N-arylation reactions. While this specific reagent is not extensively documented in peer-reviewed literature, its structural features suggest its utility as a valuable building block. The 4-chloro substituent on the pyridine ring offers a potential site for further diversification, while the ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, enabling a wider range of downstream chemical transformations.
These application notes provide a comprehensive guide to the plausible synthesis, handling, and application of this compound in both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type N-arylation reactions. The protocols provided are representative and based on well-established methodologies for structurally similar compounds.
Reagent Profile: this compound
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H10ClNO3 | - |
| Molecular Weight | 215.63 g/mol | - |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as THF, dioxane, toluene, and DMF.[3][4] | Inferred from the ethyl acetate moiety and chlorinated pyridine ring. |
| Stability | Likely stable under standard laboratory conditions, but should be stored away from strong acids, bases, and oxidizing agents. May be moisture sensitive.[4] | General chemical stability principles. |
Proposed Synthesis
A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with ethyl glycolate.
Reaction Scheme:
Caption: Proposed synthesis of the title compound.
Protocol:
-
To a solution of ethyl glycolate (1.1 equivalents) in anhydrous DMF, add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloropyridine (1.0 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Handling and Safety
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[9][10] The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base is expected to yield the corresponding N-aryl product.
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Reaction Mechanism Overview
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond of the pyridine ring) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The N-aryl product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Recommended Protocol
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
| Reagent | Amount (mol%) |
| This compound | 1.0 equiv |
| Amine | 1.2 equiv |
| Palladium(II) acetate (Pd(OAc)2) | 2 mol% |
| XPhos | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.5 equiv |
| Anhydrous Toluene | - |
Procedure:
-
In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[12][13] For challenging substrates, more sterically hindered and electron-rich ligands such as RuPhos or BrettPhos may provide better results.[12]
Copper-Catalyzed N-Arylation: Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[2] This method can be a cost-effective alternative to palladium-catalyzed reactions, particularly for large-scale synthesis.
General Reaction Scheme
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. ud.goldsupplier.com [ud.goldsupplier.com]
- 4. Ethyl acetate | 141-78-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl Acetate | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
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- 13. research.rug.nl [research.rug.nl]
Application Note: Synthesis of a Novel Pyrazolone Intermediate for Pharmaceutical Development from Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Abstract: This application note details a robust and innovative protocol for the synthesis of a novel pyrazolone-based pharmaceutical intermediate, Ethyl 5-(4-chloropyridin-2-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, starting from Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This protocol leverages a strategic Claisen condensation followed by a pyrazole cyclization, offering a versatile platform for the development of new chemical entities. The methodologies provided herein are designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the experimental rationale and procedural specifics.
Introduction: The Strategic Importance of Pyrazolone Scaffolds and the Utility of this compound
The pyrazolone motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties[1][2][3]. The versatility of the pyrazolone scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound is a readily accessible starting material that incorporates a substituted pyridine ring, a common feature in many biologically active molecules. Its ester functionality provides a reactive handle for carbon-carbon bond formation, making it an attractive precursor for the synthesis of more complex heterocyclic systems. This application note outlines a novel synthetic route that utilizes this starting material to construct a highly functionalized pyrazolone intermediate, poised for further elaboration in drug discovery programs.
Proposed Synthetic Pathway: A Two-Step Approach to a Novel Pyrazolone Intermediate
The synthesis of Ethyl 5-(4-chloropyridin-2-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved through a two-step sequence, as illustrated below. This pathway is designed for efficiency and scalability, employing common laboratory reagents and techniques.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target pyrazolone intermediate.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of the target pyrazolone intermediate. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Claisen Condensation for the Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)-3-oxobutanoate (Intermediate 1)
Principle: The initial step involves a crossed Claisen condensation between this compound and ethyl acetate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the starting material. The subsequent loss of an ethoxide ion and acidic work-up yields the desired β-keto ester.
Experimental Workflow Diagram
Caption: Workflow for the Claisen condensation reaction.
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 46.4 mmol) and dry ethyl acetate (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (23.2 mL, 69.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of 10% aqueous acetic acid until the pH is between 6 and 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-((4-chloropyridin-2-yl)oxy)-3-oxobutanoate.
Expected Outcome:
| Parameter | Value |
| Physical Form | Yellowish oil |
| Expected Yield | 80-90% (crude) |
| Purity (by NMR) | >85% |
Step 2: Pyrazole Formation to Yield Ethyl 5-(4-chloropyridin-2-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Principle: This step involves the condensation of the newly formed β-keto ester (Intermediate 1) with phenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. A catalytic amount of acetic acid is used to facilitate the condensation.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the crude Ethyl 2-((4-chloropyridin-2-yl)oxy)-3-oxobutanoate (10.0 g, 38.8 mmol) in absolute ethanol (100 mL).
-
To this solution, add phenylhydrazine (4.6 mL, 46.6 mmol) and glacial acetic acid (1 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure until a precipitate forms.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Ethyl 5-(4-chloropyridin-2-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Expected Outcome:
| Parameter | Value |
| Physical Form | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >95% |
Causality and Experimental Rationale
-
Choice of Base in Step 1: Sodium ethoxide is chosen as the base for the Claisen condensation because it is strong enough to deprotonate ethyl acetate, initiating the reaction, but it is also the same alkoxide as in the ester, which prevents transesterification side reactions.
-
Solvent Selection: Toluene is a suitable solvent for the Claisen condensation as it is inert under the reaction conditions and has a boiling point that allows for azeotropic removal of any residual water if necessary, although the reaction is typically run at room temperature. Ethanol is an excellent solvent for the pyrazole formation as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
-
Acid Catalyst in Step 2: A catalytic amount of acetic acid is used to protonate the carbonyl group of the β-keto ester, making it more electrophilic and accelerating the initial nucleophilic attack by phenylhydrazine.
-
Work-up Procedure: The acidic quench in Step 1 is crucial to neutralize the excess base and protonate the enolate intermediate, leading to the final β-keto ester product. The washing and drying steps are standard procedures to remove impurities and residual water, ensuring the purity of the intermediates and final product.
Conclusion and Future Perspectives
This application note presents a novel and efficient synthesis of Ethyl 5-(4-chloropyridin-2-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a promising intermediate for pharmaceutical research. The described two-step protocol is straightforward, scalable, and utilizes readily available reagents. The resulting highly functionalized pyrazolone can serve as a versatile scaffold for the synthesis of a library of compounds for screening against various biological targets, including kinases and other enzymes implicated in cardiovascular and oncological diseases. Further derivatization of the ester and the chloro-substituent on the pyridine ring can provide access to a wide range of novel chemical entities.
References
- Mousa, S. A. S., Ishak, E. A., Bakheet, M. E. M., & Abu-Shanab, F. A. (2016). New Route for the Synthesis of Pyrazolone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(12), 1-8.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 969455. [Link]
- Shaikh, J., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1891-1895.
- Shaikh, A. R., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
-
Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(3). [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4347. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
NIH National Center for Biotechnology Information. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. [Link]
-
MDPI. (2017). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 22(8), 1269. [Link]
-
NIH National Center for Biotechnology Information. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (2011).
- ResearchGate. (2016).
- Journal of Chemical and Pharmaceutical Research. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. 8(5), 969-981.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Introduction and Molecular Overview
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a substituted pyridine derivative incorporating both ether and ester functionalities. Such scaffolds are of significant interest in medicinal chemistry and materials science. Given its role as a potential precursor or building block, a thorough understanding of its chemical identity, purity profile, and stability is paramount for ensuring the quality and safety of downstream products.
Effective analytical characterization relies on a multi-pronged approach where data from different techniques are integrated to build a complete profile of the molecule. This note outlines the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.
Caption: Chemical structure of the target analyte.
Physicochemical Properties
A foundational understanding of the molecule's physicochemical properties is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₁₀ClNO₃ | Elemental Composition |
| Molecular Weight | 215.63 g/mol | Calculated from Formula |
| Appearance | White to off-white solid (predicted) | Typical for similar small organic molecules |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane; Sparingly soluble in water | Predicted based on functional groups (ester, ether, aromatic ring) |
| UV λmax | ~230 nm, ~270 nm (in Methanol) | Predicted based on the chloropyridine chromophore |
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone for separating the target analyte from synthesis-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile, polar to semi-polar organic molecules like the target compound. It separates compounds based on their hydrophobicity. A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities within a single analytical run.
Causality Behind Choices:
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring.
-
Gradient Elution: Starting with a high aqueous content allows for the retention and separation of polar impurities, while increasing the organic solvent concentration elutes the main compound and any non-polar impurities.
-
UV Detection: The chloropyridine ring is an effective chromophore, allowing for sensitive detection. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying impurities by their UV spectra.
Caption: General workflow for HPLC-UV analysis.
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (primary), with full spectrum acquisition from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile starting materials.[1][2][3][4][5] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The presence of a chlorine atom is a key diagnostic feature, as it produces a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1) in the mass spectrum.
Causality Behind Choices:
-
DB-5ms Column: This low-bleed, mid-polarity column is robust and provides excellent resolution for a wide range of analytes, including halogenated aromatic compounds.[1]
-
Temperature Programming: A temperature ramp is essential to first elute highly volatile compounds (like solvents) at low temperatures before increasing the temperature to elute the semi-volatile target analyte and less volatile impurities.
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Protocol: GC-MS for Impurity Identification
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
-
Sample Preparation: Dissolve the sample in Ethyl Acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Methods for Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.[6][7][8][9][10]
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
~8.1 ppm (d, 1H): Proton on the pyridine ring ortho to the chlorine.
-
~7.5 ppm (dd, 1H): Proton on the pyridine ring meta to both the chlorine and the ether linkage.
-
~6.8 ppm (d, 1H): Proton on the pyridine ring ortho to the ether linkage.
-
~4.8 ppm (s, 2H): Methylene protons of the -O-CH₂-C=O group.
-
~4.3 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if further structural confirmation is needed.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule.[11][12][13]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1750 | C=O Stretch | Ester (Strong, Sharp) |
| ~1600, ~1470 | C=C, C=N Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |
| ~1100 | C-O Stretch | Ester |
| ~850-750 | C-Cl Stretch | Aryl Halide |
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Integrated Data Analysis Strategy
No single technique provides a complete picture. The strength of this characterization approach lies in the integration of orthogonal data sets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.st [sci-hub.st]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. m.youtube.com [m.youtube.com]
Anwendungshinweise und Protokolle zur Derivatisierung von Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat für das biologische Screening
Verfasser: Dr. Ein erfahrener Anwendungswissenschaftler Datum: 15. Januar 2026 Zweck: Diese Anwendungsbeschreibung bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur chemischen Modifikation des Molekülgerüsts Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat. Es werden vielseitige Derivatisierungsstrategien und detaillierte Protokolle für das anschließende biologische Screening vorgestellt, um die Entdeckung neuer bioaktiver Moleküle zu erleichtern.
Einleitung: Das Potenzial des Pyridyloxyacetat-Gerüsts
Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat ist ein heterozyklisches Molekül, das als vielseitiges Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken dient. Seine Struktur vereint mehrere reaktive Stellen, die eine gezielte chemische Modifikation ermöglichen. Das Pyridinringsystem ist ein bekanntes Pharmakophor, das in zahlreichen zugelassenen Medikamenten vorkommt.[1][2] Die Ether-Bindung und die Ethylacetat-Gruppe bieten zusätzliche Möglichkeiten zur Funktionalisierung. Die Derivatisierung dieses Gerüsts zielt darauf ab, eine Bibliothek von strukturell verwandten Verbindungen zu erstellen, die dann in biologischen Assays auf ihre Wirksamkeit gegen verschiedene Krankheitsziele wie Krebs, bakterielle Infektionen und fehlregulierte Kinasen getestet werden können.
Die strategische Bedeutung dieses Moleküls liegt in der Reaktivität des Chloratoms an Position 4 des Pyridinrings. Diese Position ist durch den elektronenziehenden Effekt des Stickstoffatoms aktiviert, was nukleophile aromatische Substitutionen (SNAr) und metallkatalysierte Kreuzkupplungsreaktionen begünstigt. Gleichzeitig kann die Estergruppe hydrolysiert werden, um eine Carbonsäure zu erhalten, die anschließend in Amidbindungen umgewandelt werden kann, was eine weitere Diversifizierung der Molekülbibliothek ermöglicht.
Chemische Derivatisierungsstrategien
Das Molekülgerüst von Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat bietet zwei primäre Angriffspunkte für die Derivatisierung: die C4-Position des Pyridinrings und die Ethylacetat-Gruppe.
Modifikationen am Pyridinring (C4-Position)
Das Chloratom an der C4-Position ist der reaktivste Teil des Moleküls für die Einführung von Diversität. Die elektronische Natur des Pyridinrings erleichtert die Verdrängung des Chlorids durch verschiedene Nukleophile und ermöglicht Kreuzkupplungsreaktionen.
Die SNAr-Reaktion ist eine robuste Methode zur Einführung von Stickstoff-, Sauerstoff- und Schwefelnukleophilen an der C4-Position. Die Reaktion verläuft typischerweise unter basischen Bedingungen, um das Nukleophil zu deprotonieren und die Reaktion zu erleichtern.
Protokoll 1: SNAr mit Aminen (Aminierung)
-
Lösen Sie Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat (1,0 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol, DMF oder 2-Propanol in einem Reaktionsgefäß.
-
Fügen Sie das primäre oder sekundäre Amin-Nukleophil (1,1-1,5 Äquiv.) und eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1,5-2,0 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-120 °C) für 2-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Führen Sie eine wässrige Aufarbeitung durch, indem Sie Wasser hinzufügen und das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat, Dichlormethan) extrahieren.
-
Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel, um das gewünschte 4-Aminopyridin-Derivat zu erhalten.
Kreuzkupplungsreaktionen wie die Suzuki- und Sonogashira-Kupplung sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die die Einführung von Aryl-, Heteroaryl- oder Alkinylgruppen an der C4-Position ermöglichen.
Protokoll 2: Suzuki-Kupplung
-
Geben Sie Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat (1,0 Äquiv.), die Aryl- oder Heteroarylboronsäure (1,2-1,5 Äquiv.), eine Base (z. B. K2CO3, Cs2CO3, 2-3 Äquiv.) und einen Palladiumkatalysator (z. B. Pd(PPh3)4, 2-5 mol%) in ein trockenes Reaktionsgefäß unter einer inerten Atmosphäre (Argon oder Stickstoff).
-
Fügen Sie ein geeignetes entgastes Lösungsmittelsystem hinzu (z. B. Toluol/Wasser, Dioxan/Wasser).
-
Erhitzen Sie die Reaktionsmischung auf 80-110 °C für 4-24 Stunden, bis die Ausgangsmaterialien verbraucht sind (DC- oder LC-MS-Kontrolle).
-
Kühlen Sie die Reaktion ab und führen Sie eine wässrige Aufarbeitung durch. Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.
-
Trocknen, konzentrieren und reinigen Sie das Produkt wie in Protokoll 1 beschrieben.
Protokoll 3: Sonogashira-Kupplung
-
Kombinieren Sie Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat (1,0 Äquiv.), einen Palladiumkatalysator (z. B. Pd(PPh3)2Cl2, 2-5 mol%), einen Kupfer(I)-Katalysator (z. B. CuI, 5-10 mol%) und eine Base (z. B. Triethylamin) in einem trockenen, entgasten Lösungsmittel wie THF oder DMF unter inerter Atmosphäre.
-
Fügen Sie das terminale Alkin (1,1-1,5 Äquiv.) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 2-16 Stunden.
-
Nach Abschluss der Reaktion filtrieren Sie die Reaktionsmischung, um die Katalysatorreste zu entfernen.
-
Konzentrieren Sie das Filtrat und reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Abbildung 1: Derivatisierungsstrategien an der C4-Position.
Modifikationen an der Ethylacetat-Gruppe
Die Ethylacetat-Gruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erzeugen. Diese Carbonsäure ist ein wichtiger Zwischenschritt für die weitere Funktionalisierung, insbesondere durch Amidkupplung.
Die Hydrolyse des Ethylesters zur Carbonsäure kann unter sauren oder basischen Bedingungen durchgeführt werden. Die basische Hydrolyse (Verseifung) ist oft vorteilhafter, da sie irreversibel ist und in der Regel zu saubereren Reaktionen führt.[3][4]
Protokoll 4: Basische Esterhydrolyse
-
Lösen Sie das Ethyl-2-((4-substituierte-pyridin-2-yl)oxy)acetat-Derivat (1,0 Äquiv.) in einem Gemisch aus einem organischen Lösungsmittel (z. B. THF, Ethanol) und Wasser.
-
Fügen Sie eine wässrige Lösung einer Base (z. B. LiOH, NaOH, 1,5-3,0 Äquiv.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 2-12 Stunden, bis die Hydrolyse vollständig ist (DC- oder LC-MS-Kontrolle).
-
Entfernen Sie das organische Lösungsmittel unter reduziertem Druck.
-
Säuern Sie die verbleibende wässrige Lösung vorsichtig mit einer Säure (z. B. 1 M HCl) auf einen pH-Wert von ca. 3-4 an, um die Carbonsäure auszufällen.
-
Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn, um die reine 2-((4-substituierte-pyridin-2-yl)oxy)essigsäure zu erhalten.
Die resultierende Carbonsäure kann mit einer Vielzahl von Aminen gekoppelt werden, um eine diverse Bibliothek von Amiden zu erzeugen. Dies erfordert die Aktivierung der Carbonsäure mit einem Kupplungsreagenz.
Protokoll 5: Amidkupplung mit HATU
-
Lösen Sie die 2-((4-substituierte-pyridin-2-yl)oxy)essigsäure (1,0 Äquiv.), das gewünschte Amin (1,1 Äquiv.) und eine Base (z. B. DIPEA, 2-3 Äquiv.) in einem aprotischen Lösungsmittel wie DMF oder CH2Cl2.
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie das Kupplungsreagenz HATU (1,1 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-24 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie nacheinander mit einer gesättigten wässrigen NaHCO3-Lösung, Wasser und Kochsalzlösung.
-
Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.
Abbildung 2: Derivatisierung der Ethylacetat-Gruppe.
Protokolle für das biologische Screening
Nach der Synthese einer Bibliothek von Derivaten ist der nächste entscheidende Schritt das biologische Screening, um potenzielle Leitstrukturen zu identifizieren. Pyridin- und Pyridyloxyacetamid-Derivate haben in der Literatur vielversprechende Aktivitäten als Antikrebsmittel, antibakterielle Wirkstoffe und Kinase-Inhibitoren gezeigt.[5][6][7]
Antikrebs-Screening: MTT-Assay zur Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test, der die zelluläre metabolische Aktivität als Indikator für die Zellviabilität, Proliferation und Zytotoxizität misst. Er wird häufig für das erste Screening von potenziellen Antikrebsmitteln verwendet.
Protokoll 6: MTT-Assay
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in geeignetem Medium (z. B. DMEM), ergänzt mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin-Streptomycin, in einem befeuchteten Inkubator bei 37 °C und 5 % CO2.
-
Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und lassen Sie sie über Nacht anhaften.
-
Behandlung mit den Verbindungen: Bereiten Sie eine serielle Verdünnung Ihrer Derivate in DMSO vor und fügen Sie diese zu den Zellen in den Wells hinzu (Endkonzentration von DMSO sollte <0,5 % sein). Inkubieren Sie die Zellen für 48-72 Stunden. Führen Sie eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (z. B. Doxorubicin) mit.
-
MTT-Inkubation: Fügen Sie 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37 °C. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Entfernen Sie das Medium und fügen Sie 150 µL DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) aus der Dosis-Wirkungs-Kurve.
| Verbindung | Krebszelllinie | IC₅₀ (µM) [Beispieldaten] |
| Leitstruktur | MCF-7 | > 100 |
| Derivat A | MCF-7 | 15.2 ± 1.8 |
| Derivat B | MCF-7 | 5.4 ± 0.7 |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 |
Tabelle 1: Beispielhafte Darstellung von Zytotoxizitätsdaten.
Antibakterielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieser Assay bestimmt die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Bakteriums hemmt.
Protokoll 7: Mikrodilutions-MHK-Assay
-
Vorbereitung der Bakterienkultur: Züchten Sie Bakterienstämme (z. B. Staphylococcus aureus als grampositiven und Escherichia coli als gramnegativen Vertreter) über Nacht in einem geeigneten Nährmedium (z. B. Müller-Hinton-Brühe, MHB).
-
Verdünnung der Verbindungen: Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in MHB in einer 96-Well-Platte durch.
-
Inokulation: Verdünnen Sie die Übernacht-Bakterienkultur, um eine standardisierte Inokulumdichte von ca. 5 x 105 Kolonie-bildenden Einheiten (KBE)/mL zu erreichen, und fügen Sie diese zu jedem Well hinzu.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum (Trübung) zu beobachten ist.
| Verbindung | S. aureus MHK (µg/mL) | E. coli MHK (µg/mL) |
| Leitstruktur | > 128 | > 128 |
| Derivat C | 16 | 64 |
| Derivat D | 8 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Tabelle 2: Beispielhafte Darstellung von MHK-Daten.
Kinase-Inhibitions-Screening
Viele Pyridin-Derivate wirken als Kinase-Inhibitoren, die bei der Krebsbehandlung von entscheidender Bedeutung sind.[5][8][9] Ein lumineszenzbasierter Assay, der die Menge des produzierten ADP misst, ist eine gängige Methode für das Hochdurchsatz-Screening.
Protokoll 8: Lumineszenzbasierter Kinase-Assay (z.B. ADP-Glo™)
-
Kinase-Reaktion: Bereiten Sie eine Kinase-Reaktionsmischung vor, die die Zielkinase (z. B. c-Src, EGFR), das Substratpeptid und ATP in einem Kinase-Assay-Puffer enthält.
-
Inhibitor-Zugabe: Geben Sie in einer 96-Well-Platte serielle Verdünnungen Ihrer Derivate in die Wells. Fügen Sie die Kinase hinzu und inkubieren Sie für 10-15 Minuten bei Raumtemperatur, damit der Inhibitor an die Kinase binden kann.
-
Start der Reaktion: Initiieren Sie die Kinase-Reaktion durch Zugabe der Substrat/ATP-Mischung. Inkubieren Sie die Platte bei 30 °C für 60 Minuten.
-
ADP-Nachweis:
-
Fügen Sie das ADP-Glo™-Reagenz hinzu, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen (40 Minuten Inkubation).
-
Fügen Sie das Kinase-Detektionsreagenz hinzu, um das produzierte ADP in ATP umzuwandeln und ein lumineszentes Signal zu erzeugen (30 Minuten Inkubation).
-
-
Messung: Messen Sie die Lumineszenz jedes Wells mit einem Plattenlesegerät. Das Signal ist proportional zur Menge des produzierten ADPs und somit zur Kinaseaktivität.
-
Datenanalyse: Tragen Sie das Lumineszenzsignal gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC50-Wert zu bestimmen.
| Verbindung | c-Src Kinase IC₅₀ (nM) [Beispieldaten] |
| Leitstruktur | > 10.000 |
| Derivat E | 750 |
| Derivat F | 85 |
| Staurosporin | 15 |
Tabelle 3: Beispielhafte Darstellung von Kinase-Inhibitionsdaten.
Abbildung 3: Experimenteller Arbeitsablauf von der Synthese bis zur Leitstruktur-Optimierung.
Fazit und Ausblick
Die in dieser Anwendungsbeschreibung beschriebenen Protokolle bieten einen systematischen und umfassenden Ansatz zur Derivatisierung von Ethyl-2-((4-chlorpyridin-2-yl)oxy)acetat und zum anschließenden biologischen Screening der resultierenden Verbindungen. Die Vielseitigkeit des Ausgangsmaterials ermöglicht die Erstellung großer und diverser Molekülbibliotheken. Die vorgestellten Screening-Protokolle für Antikrebs-, antibakterielle und Kinase-Inhibitions-Aktivitäten sind etablierte und robuste Methoden zur Identifizierung bioaktiver "Hits". Die aus diesen Screenings gewonnenen Daten bilden die Grundlage für weiterführende Struktur-Wirkungs-Beziehungsstudien und die Optimierung von Leitstrukturen, was letztendlich zur Entdeckung neuer potenzieller Therapeutika führen kann.
Referenzen
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Manchanda, P., Kumar, A., Tiwari, R. K., & Sharma, A. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3021. [Link]
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Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
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Bielenica, A., et al. (2021). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 26(11), 3173. [Link]
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Amr, A. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488. [Link]
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Wang, Y., et al. (2018). Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540. [Link]
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Abdel-Wahab, B. F., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 589. [Link]
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Sarbu, L. G., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5190. [Link]
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Gelin, M., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 199, 112386. [Link]
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Heider, F., et al. (2020). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 63(15), 8237-8253. [Link]
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Al-Ostath, A. I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
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Li, Y., et al. (2019). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 24(18), 3362. [Link]
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Al-Masoudi, W. A. M., et al. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 11, 1515-1525. [Link]
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Sutar, N., et al. (2023). Synthesis and Biological Studies of N-Phenyl Substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. ResearchGate. [Link]
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Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4263-4271. [Link]
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Ye, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5973-5976. [Link]
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El-Gohary, N. S., & Shaaban, O. G. (2021). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(23), 7247. [Link]
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Di Pilato, P., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Pharmaceutics, 14(11), 2465. [Link]
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Sharma, P., et al. (2021). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]
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Yang, S., et al. (2019). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 24(11), 2139. [Link]
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Johnstone, T. C., & Lippard, S. J. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51582. [Link]
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Barboiu, M., et al. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 6(1), 53-61. [Link]
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. We delve into the underlying chemical principles, offering a detailed laboratory-scale protocol and a robust framework for its successful scale-up to industrial production. This document emphasizes mechanistic understanding, process optimization, safety, and economic viability, equipping researchers and chemical engineers with the necessary knowledge for efficient and safe large-scale manufacturing.
Introduction: The Significance of this compound
This compound is a pivotal building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an acetate group via an ether linkage, is a common pharmacophore. The chloro-substituent on the pyridine ring offers a reactive handle for further chemical modifications, making it a versatile intermediate for drug discovery and development. The efficient and cost-effective industrial production of this compound is therefore of paramount importance.
The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions widely used in the synthesis of heteroaromatic compounds.[1] This guide will explore the nuances of this reaction in the context of the target molecule, providing practical protocols for its implementation.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of the ether linkage in this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a variation of the well-known Williamson ether synthesis, adapted for an aromatic substrate.[2][3]
The key steps of the SNAr mechanism are as follows:
-
Nucleophile Formation: The hydroxyl group of ethyl glycolate is deprotonated by a suitable base to form a more potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon atom at the C2 position of the 2,4-dichloropyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the pyridine ring.
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitrogen atom.
-
Leaving Group Departure: The chloride ion at the C2 position departs, restoring the aromaticity of the pyridine ring and yielding the final product.
Regioselectivity: A critical consideration in the reaction with 2,4-dichloropyridine is regioselectivity. Nucleophilic attack can potentially occur at either the C2 or C4 position. In many SNAr reactions involving 2,4-dichloropyridines, substitution at the C4 position is often favored.[4] However, the outcome can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For the synthesis of the target molecule, reaction conditions must be carefully controlled to favor substitution at the C2 position.
Laboratory-Scale Synthesis Protocol
This protocol provides a reliable method for the synthesis of this compound in a laboratory setting.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyridine | 147.99 | 14.8 g | 0.1 |
| Ethyl glycolate | 104.10 | 11.5 g | 0.11 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 4.4 g | 0.11 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated sodium chloride solution (brine) | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Nucleophile Formation: Anhydrous DMF (100 mL) and sodium hydride (4.4 g of 60% dispersion) are added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of ethyl glycolate (11.5 g) in anhydrous DMF (50 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.
-
SNAr Reaction: A solution of 2,4-dichloropyridine (14.8 g) in anhydrous DMF (50 mL) is added dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: The reaction mixture is cooled to room temperature and carefully poured into 500 mL of ice-cold water. The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with water (2 x 100 mL) and then with brine (100 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Scale-Up Synthesis for Industrial Applications
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The following protocol outlines a representative industrial-scale process.
Key Considerations for Scale-Up
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal residence time in the reactor. The reaction is exothermic, and efficient heat removal is critical to prevent runaway reactions.
-
Mass and Heat Transfer: In large reactors, ensuring efficient mixing and heat transfer is paramount. The choice of reactor type and agitation system is critical.
-
Solvent Selection: While DMF is an excellent solvent for this reaction on a lab scale, its high boiling point and potential for decomposition at elevated temperatures can be problematic on an industrial scale. Alternative solvents with lower boiling points and better safety profiles, such as acetonitrile or N-methyl-2-pyrrolidone (NMP), should be considered.[2]
-
Base Selection: Sodium hydride is a strong base but can be hazardous to handle on a large scale. Alternative bases such as potassium carbonate or sodium hydroxide can be used, often in the presence of a phase-transfer catalyst to facilitate the reaction.[3]
-
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions. The handling of 2,4-dichloropyridine requires special attention due to its toxicity and corrosive nature.[5]
-
Work-up and Purification: The work-up procedure needs to be adapted for large-scale operations. This may involve using continuous extraction and distillation instead of batch-wise separations. The purification method will likely involve crystallization or distillation rather than chromatography.
-
Waste Management: The process should be designed to minimize waste generation. This includes recycling solvents and recovering by-products where possible.
Industrial-Scale Synthesis Protocol
This protocol describes a batch process for the production of this compound on a 100 kg scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2,4-Dichloropyridine | 147.99 | 100 | 0.676 |
| Ethyl glycolate | 104.10 | 74 | 0.711 |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 114 | 0.825 |
| Acetonitrile | - | 500 L | - |
| Toluene | - | As needed | - |
| Water | - | As needed | - |
Equipment:
-
1000 L glass-lined reactor with a jacket for heating and cooling, a mechanical stirrer, a reflux condenser, and a charging port.
-
Receiving vessels.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum distillation unit.
Procedure:
-
Reactor Charging: Charge the 1000 L glass-lined reactor with acetonitrile (500 L), powdered anhydrous potassium carbonate (114 kg), and ethyl glycolate (74 kg).
-
Reaction: Start the agitation and heat the mixture to 50-60 °C. Slowly add 2,4-dichloropyridine (100 kg) to the reactor over a period of 2-3 hours, maintaining the temperature between 60-70 °C. After the addition is complete, continue to stir the reaction mixture at 70-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the concentration of 2,4-dichloropyridine is below a specified limit.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile. Combine the filtrate and the washings.
-
Solvent Removal and Extraction: Remove the acetonitrile by distillation under reduced pressure. To the residue, add toluene (300 L) and water (300 L). Stir the mixture and then allow the layers to separate. Separate the organic layer. Wash the organic layer with water (2 x 200 L).
-
Final Purification: Remove the toluene by distillation under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to obtain the final product with high purity.
Process Visualization
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Industrial Process Workflow
Caption: Simplified industrial production workflow.
Safety Considerations
-
2,4-Dichloropyridine: This starting material is toxic if swallowed or in contact with skin, and causes serious eye irritation.[5] It is also combustible.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood or a closed system in an industrial setting.
-
Sodium Hydride: This reagent is highly flammable and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Acetonitrile and DMF are flammable and toxic. Toluene is also flammable and has associated health risks. Adequate ventilation and measures to prevent ignition sources are essential.
-
Exothermic Reaction: The reaction is exothermic. On a large scale, proper temperature control and an emergency cooling system are crucial to prevent a runaway reaction.
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The SNAr reaction provides a viable route for its production. Successful and safe scale-up from the laboratory to an industrial setting hinges on a thorough understanding of the reaction mechanism, careful process optimization, and a robust safety protocol. This guide provides a solid foundation for researchers and engineers to develop and implement an efficient and safe manufacturing process for this important chemical intermediate.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2004). Heteroaromatic Synthesis.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Fisher Scientific. (2021).
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PubChem. (n.d.). 2,4-Dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 2-oxocyclopentylacetate.
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Apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate in the Development of Potent Kinase Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Versatility of the Pyridinyloxy Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding site of various protein kinases.[1][2] Specifically, the substituted pyridinyloxy motif has emerged as a cornerstone in the design of a multitude of potent and selective kinase inhibitors. This structural element acts as a versatile hinge-binding moiety and a foundational anchor for building molecules with desirable pharmacokinetic and pharmacodynamic properties. Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a key starting material in this context, providing a reactive handle for the elaboration into complex kinase inhibitors. The chlorine atom at the 4-position offers a site for further modification via cross-coupling reactions, while the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this valuable building block in the synthesis and evaluation of novel kinase inhibitors.
Strategic Importance in Targeting Oncogenic Kinases
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting specific kinases that drive tumor growth and survival.[3] The (4-chloropyridin-2-yl)oxy scaffold has been instrumental in the development of inhibitors targeting a range of oncogenic kinases, including but not limited to, receptor tyrosine kinases like c-Met and non-receptor tyrosine kinases. The strategic placement of substituents on the pyridine ring and the nature of the groups attached to the oxyacetate side chain allow for the fine-tuning of potency and selectivity against a desired kinase target.
Featured Application: Synthesis of a BMS-777607 Analog Targeting the c-Met Tyrosine Kinase
To illustrate the utility of the (4-chloropyridin-2-yl)oxy scaffold, we present a representative synthesis of an analog of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[4][5][6][7][8] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[4][6]
Signaling Pathway of the c-Met Receptor
Caption: The c-Met signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Synthesis of a (4-Aminopyridin-2-yl)oxy Aniline Intermediate
This protocol outlines the synthesis of a key intermediate, which involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-amino-2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K2CO3, 2.0 eq) and stir the suspension at room temperature for 15 minutes.
-
Add 2,4-dichloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((2-chloropyridin-4-yl)oxy)aniline.
Step 2: Buchwald-Hartwig Amination
-
In a flame-dried flask, combine the product from Step 1 (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd2(dba)3 (0.02 eq) with a suitable ligand like BINAP (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (15 mL/g) and heat the mixture to 100 °C for 8-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate is then treated with 2 M aqueous HCl and stirred for 1 hour to hydrolyze the imine.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the crude 4-((2-aminopyridin-4-yl)oxy)aniline, which can be purified by column chromatography.
Protocol 2: Amide Coupling to Synthesize the Final Kinase Inhibitor
This protocol details the coupling of the aniline intermediate with a carboxylic acid derived from a pyridone core, which can be conceptually linked back to the functional handles present in this compound.
-
To a stirred solution of 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in DMF, add a peptide coupling agent such as HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of the 4-((2-aminopyridin-4-yl)oxy)aniline intermediate from Protocol 1 (1.05 eq) in DMF.
-
Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final kinase inhibitor.
Synthetic Workflow Diagram
Caption: General synthetic workflow for a BMS-777607 analog.
Structure-Activity Relationship (SAR) and Data Presentation
The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies. By systematically modifying the core scaffold, researchers can enhance the desired biological activity and pharmacokinetic properties. The table below presents hypothetical data for a series of analogs based on the (4-chloropyridin-2-yl)oxy scaffold, illustrating key SAR trends.
| Compound ID | R1 (at Pyridine C4) | R2 (Linker) | R3 (Terminal Group) | c-Met IC50 (nM)[5][8] | Kinase B IC50 (nM) |
| A-1 | Cl | -O-CH2-CO- | -NH-(p-F-Ph) | 50 | >1000 |
| A-2 | NH2 | -O-CH2-CO- | -NH-(p-F-Ph) | 5 | 850 |
| A-3 | Cl | -O-CH2- | -NH-(p-F-Ph) | 250 | >2000 |
| A-4 | NH2 | -O-CH2-CO- | -NH-(Ph) | 25 | 950 |
| A-5 | NH2 | -O-CH2-CO- | -NH-(p-OMe-Ph) | 15 | 1200 |
Analysis of SAR:
-
R1 Group: Replacing the chlorine atom at the C4 position of the pyridine with an amino group (A-1 vs. A-2) significantly enhances potency against c-Met. This is likely due to the formation of a crucial hydrogen bond with the kinase hinge region.
-
R2 Linker: The nature of the linker between the pyridinyloxy core and the terminal phenyl ring is critical. The acetamide linker (-O-CH2-CO-) in A-2 provides better potency compared to a simple ether linker (hypothetical A-3), suggesting the carbonyl group may engage in additional interactions.
-
R3 Terminal Group: Substitutions on the terminal phenyl ring can modulate potency. A para-fluoro substituent (A-2) is often favorable, potentially by enhancing binding affinity or improving metabolic stability, as compared to an unsubstituted phenyl ring (A-4).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Kinase-Glo® Max)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent (e.g., Kinase-Glo® Max).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and its derivatives are invaluable building blocks in the discovery of novel kinase inhibitors. The synthetic protocols and strategic insights provided herein demonstrate a clear path from this starting material to potent and selective inhibitors of clinically relevant kinases like c-Met. The versatility of the pyridinyloxy scaffold allows for extensive SAR exploration, enabling the optimization of drug-like properties. Future work in this area could involve the use of this scaffold to develop inhibitors against other kinase families, the exploration of novel cross-coupling chemistries at the C4 position, and the development of bifunctional molecules such as PROTACs to induce targeted protein degradation.
References
- WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents. (n.d.).
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). Retrieved January 15, 2026, from [Link]
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Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
- TW200938542A - Compounds and compositions as kinase inhibitors - Google Patents. (n.d.).
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023). Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines | ACS Omega. (2023). Retrieved January 15, 2026, from [Link]
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Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Discovery of a Potent, Selective, and Orally Bioavailable Pyridinyl-Pyrimidine Phthalazine Aurora Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. (2015). Retrieved January 15, 2026, from [Link]
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Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Retrieved January 15, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024). Retrieved January 15, 2026, from [Link]
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Publications & Patents - MedChemica. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]
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Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - NIH. (2024). Retrieved January 15, 2026, from [Link]
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Protocol for the Purification of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate by Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a substituted pyridine derivative. Compounds within this structural class are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and complicate the interpretation of biological assay data.
This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The methodology is designed to be both efficient and scalable, ensuring high purity of the final compound. We will delve into the causality behind experimental choices, from mobile phase selection to troubleshooting common issues like peak tailing, which is often observed with basic pyridine compounds.[1]
Principle of the Chromatographic Separation
The purification strategy is based on normal-phase chromatography, a technique that separates compounds based on their differential partitioning between a polar stationary phase and a non-polar mobile phase.[2]
-
Stationary Phase: We utilize silica gel (SiO₂), a highly polar adsorbent. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and engage in dipole-dipole interactions with polar molecules.[2]
-
Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate) is used as the eluent. The overall polarity of the mobile phase is kept low.[3][4]
-
Separation Mechanism: When the crude mixture is loaded onto the column, its components adsorb to the silica gel. As the mobile phase flows through the column, a competition ensues. Less polar compounds have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, causing them to travel down the column more quickly. More polar compounds interact more strongly with the silica gel and are eluted later. This compound, with its ester, ether, and chloropyridine moieties, possesses moderate polarity, allowing for its effective separation from both less polar and more polar impurities by carefully tuning the mobile phase composition.
Health and Safety Precautions
All procedures must be conducted inside a certified chemical fume hood by personnel trained in standard laboratory practices. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Solvent Hazards: n-Hexane and ethyl acetate are flammable liquids and can form explosive mixtures with air. Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[5] Vapors may cause drowsiness or dizziness.
-
Silica Gel: Fine silica gel powder is a respiratory irritant. Handle carefully to avoid generating dust.
Materials and Equipment
Materials
-
Crude this compound
-
Silica Gel, flash grade (230-400 mesh)
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (TEA), optional, for analysis
-
TLC Plates, silica gel 60 F₂₅₄
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator with vacuum pump and water bath
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Glass funnels
-
Cotton or glass wool
-
Sand, washed
-
Spatulas and Pasteur pipettes
Detailed Experimental Protocol
This protocol is divided into two key stages: method development using Thin-Layer Chromatography (TLC) and the subsequent preparative purification via Flash Column Chromatography.
Stage 1: Method Development with Thin-Layer Chromatography (TLC)
The goal of this stage is to identify the optimal mobile phase composition that provides clear separation of the target compound from impurities. The ideal solvent system will result in a retention factor (Rf) of 0.3-0.5 for the desired product, as this range typically translates well to column chromatography.[4]
-
Prepare TLC Chambers: Line two to three small TLC chambers with filter paper and add different solvent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to ascend to about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. Circle the visible spots.
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Select Mobile Phase: Choose the solvent system that gives the best separation with the target product having an Rf value between 0.3 and 0.5. For many pyridine derivatives, a starting point of 20-30% ethyl acetate in hexane is effective.[6][7]
Stage 2: Preparative Flash Column Chromatography
This protocol assumes a purification scale of approximately 1 gram of crude material. Adjust the column and solvent volumes accordingly for different scales.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material). A silica gel to crude material ratio of 40:1 to 50:1 by weight is recommended.[8]
-
Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and level.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column. This dry loading technique generally provides superior separation compared to wet loading.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (determined from TLC analysis, e.g., 20% ethyl acetate in hexane) to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 5-10 cm/min drop rate).
-
Begin collecting fractions in test tubes or flasks. Monitor the elution of compounds using TLC.
-
-
Analysis and Isolation:
-
Spot every few fractions on a TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate to identify the fractions containing the pure product.
-
Combine all fractions that contain only the pure target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The bath temperature should be kept low (≤ 40 °C) to prevent product degradation.
-
The final product should be a clear oil or a solid. Place it under high vacuum to remove any residual solvent. Confirm purity and identity using analytical techniques such as NMR and Mass Spectrometry.
-
Summary of Key Parameters and Troubleshooting
Data Summary Table
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography of moderately polar organic molecules.[2] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Provides good selectivity for a wide range of compounds; polarity is easily tuned.[4][7] |
| Optimal Rf (TLC) | 0.3 - 0.5 | Ensures the compound elutes in a reasonable volume without excessive band broadening.[4] |
| Sample Loading | Dry Loading | Minimizes band broadening at the start of the separation, leading to higher resolution.[8] |
| Silica:Crude Ratio | 40:1 to 50:1 (w/w) | Provides sufficient resolving power for complex mixtures.[8] |
| Detection Method | UV light (254 nm) | The pyridine ring is UV-active, allowing for easy visualization on F₂₅₄ TLC plates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Mobile phase polarity is too high or too low.- Column is overloaded. | - Re-optimize the mobile phase using TLC. A shallower polarity gradient may be needed.- Reduce the amount of crude material loaded onto the column. |
| Peak Tailing | The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica surface.[1] | Add a small amount (0.1-0.5%) of a competing base, such as triethylamine (TEA), to the mobile phase. This will occupy the active sites on the silica, leading to more symmetrical peaks.[1] |
| Low Product Recovery | - Compound is irreversibly adsorbed or degrading on the silica.- Compound is eluting with the solvent front or not eluting at all. | - Perform a 2D TLC test to check for stability on silica.[1] If degradation occurs, consider using a more inert stationary phase like alumina.- Adjust mobile phase polarity based on TLC analysis to ensure the Rf is in the optimal range. |
| Cracked Silica Bed | The column ran dry, or the packing was not uniform. | Ensure the solvent level is always kept above the top of the silica bed. Repack the column if cracking is severe. |
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound using flash column chromatography. By leveraging preliminary TLC analysis for method development and understanding the chemical principles behind the separation, researchers can consistently obtain this key intermediate in high purity, facilitating its use in subsequent stages of research and development.
References
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- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Columbia University. (n.d.). Column chromatography.
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- TCI Chemicals. (2025). Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate Safety Data Sheet.
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- SynQuest Labs. (n.d.). Ethyl 2-chloro-2-oxoacetate Safety Data Sheet.
- PubChem. (n.d.). Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. National Center for Biotechnology Information.
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- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Guidechem. (n.d.). ethyl 2-(3-chloropyridin-4-yl)acetate 1236306-08-3 wiki.
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- YMC Co., Ltd. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
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- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
- Beilstein-Institut. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
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Application Notes and Protocols for the Catalytic Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Introduction: The Significance of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted pyridyloxyacetic acid ester, is a common pharmacophore in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development. This document provides a detailed guide to the catalytic synthesis of this compound, focusing on the robust and widely applicable Williamson ether synthesis, enhanced by phase-transfer catalysis. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.
Reaction Principle: The Williamson Ether Synthesis
The formation of this compound is achieved through a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1]. In this specific application, the nucleophile is the phenoxide ion generated from 4-chloro-2-hydroxypyridine upon deprotonation by a suitable base. This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate, typically ethyl bromoacetate, displacing the halide to form the desired ether linkage.
The general transformation is depicted below:
Caption: Simplified mechanism of solid-liquid phase-transfer catalysis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound. Two primary methods are presented: a standard Williamson ether synthesis and an optimized phase-transfer catalyzed method.
Protocol 1: Standard Williamson Ether Synthesis
This protocol outlines the synthesis without a phase-transfer catalyst, which is suitable for small-scale laboratory preparations.
Materials:
-
4-chloro-2-hydroxypyridine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxypyridine (1.0 eq).
-
Add anhydrous, finely powdered potassium carbonate (2.0 eq).
-
Add the solvent (acetonitrile or DMF, approximately 10 mL per gram of 4-chloro-2-hydroxypyridine).
-
Attach a reflux condenser to the flask.
-
With vigorous stirring, add ethyl bromoacetate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (for acetonitrile, ~82°C; for DMF, a temperature of 80-100°C is recommended) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This optimized protocol incorporates a phase-transfer catalyst for improved reaction efficiency.
Materials:
-
All materials from Protocol 1
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxypyridine (1.0 eq).
-
Add anhydrous, finely powdered potassium carbonate (1.5 eq).
-
Add tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).
-
Add acetonitrile as the solvent (approximately 10 mL per gram of 4-chloro-2-hydroxypyridine).
-
Attach a reflux condenser.
-
With vigorous stirring, add ethyl bromoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain for 2-4 hours. The lower temperature and shorter reaction time are advantages of the PTC method.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, follow the same work-up and purification steps as described in Protocol 1 (steps 8-13).
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the typical reaction parameters and expected outcomes for the two protocols.
| Parameter | Standard Williamson Synthesis | Phase-Transfer Catalyzed Synthesis |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
| Base | K2CO3 (2.0 eq) | K2CO3 (1.5 eq) |
| Solvent | Acetonitrile or DMF | Acetonitrile |
| Temperature | Reflux (~82°C for MeCN) | 50-60°C |
| Reaction Time | 6-12 hours | 2-4 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Process Intensity | Higher energy consumption | Lower energy consumption |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure that the potassium carbonate is finely powdered and anhydrous. The presence of water can hydrolyze the ethyl bromoacetate. For the PTC method, a slight increase in catalyst loading or temperature may be beneficial.
-
Side Product Formation: The primary side reaction is the hydrolysis of ethyl bromoacetate. Using anhydrous conditions and not excessively prolonging the reaction time can minimize this.
-
Work-up Emulsions: If emulsions form during the aqueous work-up, the addition of brine can help to break them.
-
Solvent Choice: While DMF can be an excellent solvent due to its high polarity, its high boiling point can make it difficult to remove. Acetonitrile is often a good compromise.
-
Catalyst Choice: While TBAB is a common and effective PTC, other quaternary ammonium or phosphonium salts can also be used. The choice may depend on cost and specific reaction kinetics.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and scalable method. The incorporation of a phase-transfer catalyst such as tetrabutylammonium bromide offers significant advantages in terms of reaction rate, energy efficiency, and potentially higher yields. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable intermediate.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Pearson. Two different Williamson ether syntheses can be used to make the... [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ResearchGate. Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
Ataman Kimya. ETHYL BROMOACETATE. [Link]
-
ResearchGate. The synthetic route of the compounds. Reagents and conditions... [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate Formation
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Welcome to the technical support center for the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific Williamson ether synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction for higher yield and purity.
I. Reaction Overview & Core Principles
The formation of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this process, the oxygen of a deprotonated 2-hydroxy-4-chloropyridine (the nucleophile) attacks the electrophilic carbon of an ethyl haloacetate, displacing the halide leaving group.
The success of this synthesis hinges on several critical parameters that influence the SN2 pathway and minimize competing side reactions.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this Williamson ether synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Deprotonation: The first step is the formation of the pyridinoxide anion. If the base is not strong enough or is of poor quality (e.g., hydrated), this equilibrium will not favor the nucleophile.
-
Competing Side Reactions: The most significant side reaction is the N-alkylation of the pyridine ring, which can compete with the desired O-alkylation.[4][5][6] Another possibility is the base-catalyzed elimination of the alkylating agent.[1][3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical. This reaction typically requires heating, but excessively high temperatures can promote side reactions.[3]
-
Purity of Starting Materials: Ensure your 2-hydroxy-4-chloropyridine and ethyl haloacetate are pure and dry. Moisture can quench the pyridinoxide anion and hydrolyze the ester.
Q2: I am observing a significant amount of an isomeric byproduct. How can I favor O-alkylation over N-alkylation?
A2: The 2-hydroxypyridine tautomer exists in equilibrium with 2-pyridone. The resulting ambident nucleophile can be alkylated at either the oxygen or the nitrogen atom.[4][6] Several strategies can be employed to favor the desired O-alkylation:
-
Choice of Base and Solvent: Harder cations from bases like K₂CO₃ or Cs₂CO₃ tend to associate more with the harder oxygen atom, promoting O-alkylation. The use of polar aprotic solvents like DMF or acetonitrile can also influence this selectivity.[7][8]
-
Alkylating Agent: While both ethyl chloroacetate and ethyl bromoacetate can be used, ethyl bromoacetate is more reactive and may improve the rate of the desired SN2 reaction.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically controlled O-alkylation product, although this could also decrease the overall reaction rate.
Q3: What is the optimal choice of base for this reaction, and why?
A3: The choice of base is critical for efficient deprotonation without promoting unwanted side reactions.
| Base | Strength | Advantages | Disadvantages |
| K₂CO₃ | Mild | Inexpensive, commonly used for aryl ether synthesis, favors O-alkylation.[7] | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Mild | Often provides higher yields and better O/N selectivity than K₂CO₃.[7] | More expensive. |
| NaH | Strong | Ensures complete deprotonation, can lead to faster reaction rates.[7] | Can be pyrophoric and requires strictly anhydrous conditions. May increase N-alkylation. |
| KOH/NaOH | Strong | Inexpensive and effective. | Can introduce water, leading to hydrolysis of the ester. |
For this specific synthesis, potassium carbonate (K₂CO₃) is often the preferred choice due to its balance of reactivity, cost, and selectivity for O-alkylation.
Q4: Which solvent system is most effective for this synthesis?
A4: The SN2 mechanism is highly dependent on the solvent. Polar aprotic solvents are generally the best choice.[9][10][11]
-
Recommended Solvents:
-
Solvents to Avoid:
-
Protic Solvents (e.g., ethanol, water): These solvents will form hydrogen bonds with the pyridinoxide anion, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[10][11]
-
Nonpolar Solvents (e.g., toluene, hexane): The reactants, particularly the ionic intermediate, will have poor solubility in these solvents, hindering the reaction.
-
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.
-
TLC Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting materials (2-hydroxy-4-chloropyridine and ethyl bromoacetate) and a co-spot of the reaction mixture at various time points.
-
Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the reaction is progressing.
-
III. Optimized Experimental Protocol
This protocol provides a starting point for the optimization of your synthesis.
Materials:
-
2-hydroxy-4-chloropyridine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-chloropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reagent Addition: Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Caption: Step-by-step experimental workflow for the synthesis.
IV. Parameter Optimization Table
The following table summarizes key parameters and their recommended starting points for optimization.
| Parameter | Recommended Range/Condition | Rationale |
| Base Stoichiometry | 1.5 - 2.0 equivalents | Ensures complete deprotonation of the starting material. |
| Alkylating Agent Stoichiometry | 1.1 - 1.2 equivalents | A slight excess drives the reaction to completion. |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without promoting significant side product formation. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the pyridinoxide anion.[9][10] |
| Reaction Time | 4 - 8 hours | Typically sufficient for completion, but should be confirmed by TLC monitoring. |
By systematically adjusting these parameters and carefully analyzing the results, you can achieve a robust and high-yielding synthesis of this compound.
V. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. [Link]
-
SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]
-
Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? (2020, August 9). Reddit. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025, August 6). ResearchGate. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Selective N-Alkylation of 2-Pyridones. (n.d.). Thieme. [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Solvent Effects on Sn2 Reactions. (2014, June 30). YouTube. [Link]
-
Williamson ether synthesis. (n.d.). chemeurope.com. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Stability studies of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate under different conditions
Welcome to the technical support center for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As your dedicated scientific resource, this document is structured to anticipate and address the practical challenges you may encounter during your experimental work. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.[1][2][3]
Introduction to Stability Testing
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and informing the development of stability-indicating analytical methods.[3][4] These studies are designed to generate degradation products by subjecting the compound to stress conditions more severe than accelerated stability testing.[1][2] This guide will walk you through the common challenges and questions that arise during the stability assessment of this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Hydrolytic Stability
Question 1: I am observing rapid degradation of this compound under both acidic and basic conditions. How can I control the degradation rate to identify the primary degradants?
Answer: The ester functional group in this compound is susceptible to hydrolysis. Under strong acidic or basic conditions, this reaction can be very rapid, making it difficult to distinguish primary from secondary degradation products.
-
Causality: Ester hydrolysis is catalyzed by both H+ and OH- ions. The high concentration of these ions under strongly acidic or basic conditions significantly accelerates the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.
-
Troubleshooting Steps:
-
Moderate pH conditions: Instead of using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) initially, start with milder conditions. For acidic hydrolysis, try using 0.1M or 0.01M HCl. For basic hydrolysis, consider using a buffer at pH 9 or 10, or a weaker base like sodium bicarbonate.
-
Lower Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.
-
Time-course study: Sample the reaction mixture at multiple time points (e.g., 0, 2, 4, 8, 24 hours). This will allow you to observe the formation and potential subsequent degradation of the primary hydrolytic product.
-
Question 2: What is the likely primary degradation product from hydrolysis, and how can I confirm its identity?
Answer: The most probable primary degradation product from the hydrolysis of this compound is 2-((4-chloropyridin-2-yl)oxy)acetic acid.
-
Confirmation:
-
LC-MS Analysis: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). You would expect to see a new peak in your chromatogram with a mass corresponding to the carboxylic acid derivative.
-
Co-injection with a reference standard: If available, synthesize or purchase a reference standard of 2-((4-chloropyridin-2-yl)oxy)acetic acid. Co-injecting this standard with your degraded sample should result in a single, co-eluting peak, confirming the identity of the degradant.
-
Oxidative Stability
Question 3: I am not observing any significant degradation of this compound upon treatment with hydrogen peroxide. Does this mean the compound is stable to oxidation?
Answer: While a lack of degradation with hydrogen peroxide suggests a certain level of oxidative stability, it's not conclusive. The pyridine ring, while generally electron-deficient, can be susceptible to oxidation under certain conditions, potentially forming N-oxides.
-
Troubleshooting Steps:
-
Increase Stress Conditions: If you initially used a low concentration of H₂O₂ (e.g., 3%), try increasing it to 10% or even 30%. You can also gently heat the reaction mixture (e.g., to 40-50°C) to accelerate the reaction.
-
Alternative Oxidizing Agents: Consider using other types of oxidizing agents that work through different mechanisms. For example, a free radical initiator like azobisisobutyronitrile (AIBN) could be employed.
-
Extended Exposure Time: Ensure the exposure time is sufficient. Some oxidative reactions can be slow. Monitor the sample over a period of 24 to 48 hours.
-
Question 4: If oxidation does occur, what are the likely degradation products?
Answer: The most likely oxidative degradation product would be the N-oxide derivative, Ethyl 2-((4-chloro-1-oxido-pyridin-1-ium-2-yl)oxy)acetate. The ether linkage is generally stable to oxidation.
-
Identification: Similar to hydrolytic degradants, LC-MS is the ideal tool for identification. You would look for a mass increase of 16 amu (the mass of an oxygen atom) in the degradation product compared to the parent compound.
Photostability
Question 5: My photostability study is showing inconsistent results. What factors should I control more carefully?
Answer: Inconsistent photostability results often stem from a lack of control over the experimental setup. The ICH Q1B guideline provides a framework for robust photostability testing.[5]
-
Key Parameters to Control:
-
Light Source: Use a calibrated light source that provides a combination of UV and visible light, as specified in ICH Q1B. Ensure the intensity and spectral distribution of the lamp are consistent.
-
Temperature: Light sources can generate heat. It's crucial to have a control sample shielded from light but kept at the same temperature to differentiate between thermal and photodegradation.
-
Packaging: The packaging of the sample can significantly impact light exposure. If testing the drug substance directly, ensure it's in a transparent container (e.g., quartz cuvette) that allows for maximum exposure.
-
Sample State: Test the compound in both solid and solution states, as photodegradation pathways can differ.
-
Question 6: What degradation pathway is possible under photolytic stress for this molecule?
Answer: Chlorinated aromatic compounds, including chloropyridines, can be susceptible to photodechlorination. This would involve the cleavage of the C-Cl bond, potentially leading to the formation of Ethyl 2-(pyridin-2-yloxy)acetate.
-
Detection: This degradation product would have a molecular weight that is 35.45 amu (the mass of a chlorine atom) less than the parent compound. This mass difference is readily detectable by LC-MS.
Experimental Protocols
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1M HCl.
-
Keep the flask in a water bath at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1M NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1M NaOH.
-
Keep the flask at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the sample with an equivalent amount of 0.1M HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of purified water.
-
Keep the flask in a water bath at 60°C.
-
Withdraw samples at appropriate time points.
-
Dilute to the final volume with the mobile phase.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
The results of a forced degradation study are typically summarized in a table to allow for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Product (RRT) | % of Major Degradant | Mass Balance (%) |
| 0.1M HCl (60°C) | 24 | 85.2 | 0.85 | 13.5 | 98.7 |
| 0.1M NaOH (RT) | 8 | 78.9 | 0.85 | 20.1 | 99.0 |
| 10% H₂O₂ (RT) | 48 | 95.1 | 1.12 | 4.2 | 99.3 |
| Thermal (80°C) | 72 | 98.6 | - | < LOQ | 98.6 |
| Photolytic (ICH Q1B) | - | 92.4 | 0.92 | 6.8 | 99.2 |
RRT: Relative Retention Time; LOQ: Limit of Quantitation
Potential Degradation Pathway
Based on the chemical structure, a potential degradation pathway for this compound can be proposed.
Caption: Potential degradation pathways of the target compound.
References
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Jirec, B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Echemi. ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate.
- de Oliveira, M. A. L., & de Souza, M. V. N. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(21), 5037.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
- PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate.
- PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.
- BLDpharm. Ethyl 2-((4-chloropyridin-2-yl)amino)-2-oxoacetate.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities. Pharmacia, 69(2), 349-355.
- Guidechem. ethyl 2-(3-chloropyridin-4-yl)acetate 1236306-08-3 wiki.
- Pharmaffiliates. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
- Toronto Research Chemicals. Ethyl 2-((2-chloropyridin-4-yl)amino)-2-oxoacetate.
- Daicel Pharma Standards. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
- PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
- Guo, R., et al. (2017). Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition. Bioresource Technology, 233, 137-143.
- Zaoui, Y., et al. (2021). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1056–1059.
- ChemicalBook. N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester.
- BOC Sciences. ethyl 2-(4-hydroxyphenyl)acetate.
- PubChem. Ethyl 2-oxopyrrolidine-1-acetate.
- LookChem. N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address potential issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a type of SNAr reaction. This involves the reaction of 2,4-dichloropyridine with the alkoxide of ethyl glycolate. The general reaction scheme is presented below. While seemingly straightforward, this synthesis is prone to several challenges, including regioselectivity, side reactions, and purification difficulties. This guide will serve as your comprehensive resource for troubleshooting these issues.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Low or No Product Yield
Question 1: I am not observing any significant formation of my desired product. What are the likely causes?
Answer: A low or non-existent yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of your reagents and the reaction conditions.
-
Insufficiently Strong Base: The reaction requires the deprotonation of ethyl glycolate to form the corresponding alkoxide, which is the active nucleophile. If the base used is not strong enough to deprotonate the alcohol, the reaction will not proceed efficiently.[1]
-
Recommendation: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol. For less reactive systems, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) could be considered. Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may be sufficient for more acidic alcohols like phenols, but are often less effective for aliphatic alcohols.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.[2]
-
Recommendation: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive nucleophile.[2] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
-
Low Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: If you are running the reaction at room temperature, consider heating the reaction mixture. A typical temperature range for this type of reaction is 50-100 °C.[3] Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature.
-
-
Poor Quality of Reagents: The presence of moisture can quench the strong base and inhibit the formation of the alkoxide.
-
Recommendation: Ensure that your solvent is anhydrous and that the reagents, particularly the base, are fresh and have been stored under inert conditions.
-
Caption: Troubleshooting flowchart for low or no product yield.
Formation of Isomeric Products
Question 2: I am observing the formation of an isomeric product, Ethyl 2-((2-chloropyridin-4-yl)oxy)acetate. How can I improve the regioselectivity for the desired C2-substituted product?
Answer: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyridine is a well-documented challenge. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position.[4] This is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at the C4 position. However, several factors can be manipulated to favor substitution at the C2 position.
-
Steric Hindrance: The steric bulk of the nucleophile can influence the site of attack. A bulkier nucleophile may favor the less sterically hindered position. However, the ethyl glycolate anion is not particularly bulky.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could potentially be the C2 isomer in some cases, although the C4 isomer is generally the kinetic product.
-
Base and Counter-ion: The choice of base and the resulting counter-ion (e.g., Na⁺, K⁺) can influence the coordination of the alkoxide to the pyridine nitrogen, potentially directing the nucleophilic attack to the C2 position.
-
-
Electronic Effects: The inherent electronic properties of the 2,4-dichloropyridine ring favor C4 substitution. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), often show a larger orbital coefficient at the C4 position, indicating it as the more electrophilic site.[5]
| Parameter | Effect on Regioselectivity (Favoring C2 substitution) | Rationale |
| Temperature | Lowering the temperature may improve selectivity. | May favor the thermodynamically controlled product. |
| Base | Experiment with different bases (e.g., NaH vs. KH). | The counter-ion can influence the transition state. |
| Solvent | Less polar solvents might alter selectivity. | Can affect the solvation of the intermediate and transition states. |
Recommendation: Since the C4 position is kinetically favored, a common strategy is to first perform the reaction under conditions that favor C4 substitution, isolate the major C4-substituted isomer, and then attempt to react the remaining 2-chloro-4-substituted pyridine under more forcing conditions if a di-substituted product is an option. However, for obtaining the C2-monosubstituted product, careful optimization of reaction conditions is crucial. Consider a design of experiments (DoE) approach to systematically investigate the effects of temperature, base, and solvent on the C2:C4 product ratio.
Product Decomposition and Side Reactions
Question 3: My desired product seems to be degrading during the reaction or workup. What could be the cause?
Answer: The primary cause of product degradation in this synthesis is likely the hydrolysis of the ethyl ester functionality under the basic reaction conditions.
-
Ester Hydrolysis: The use of a strong base to generate the alkoxide also creates a highly basic environment. This can lead to the saponification (hydrolysis) of the ethyl ester in your product to the corresponding carboxylate salt.[6][7] This salt is highly polar and will be lost to the aqueous phase during workup.
-
Recommendation:
-
Use a Stoichiometric Amount of Base: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to minimize the amount of residual base in the reaction mixture.
-
Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and use a weak acid (e.g., saturated aqueous ammonium chloride) to neutralize the excess base before extraction. Avoid using strong acids, which can also catalyze ester hydrolysis.
-
-
-
Elimination Reactions: While less common with aryl halides, if there are any aliphatic halides present as impurities, the strong base can promote E2 elimination reactions.[2]
-
Recommendation: Ensure the purity of your starting materials.
-
Caption: Troubleshooting common side reactions and product degradation.
Purification Challenges
Question 4: I am having difficulty purifying my final product. What are some effective purification strategies?
Answer: Purifying pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Extraction: During the aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic to keep your product in the organic phase. If the aqueous layer is too acidic, the pyridine nitrogen can be protonated, making the product water-soluble.
-
Chromatography: Column chromatography on silica gel is a common method for purification.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Tailing: Pyridine-containing compounds can "tail" on silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water) to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be used for purification.
| Purification Method | Key Considerations |
| Extraction | Control pH to avoid protonation of the pyridine nitrogen. |
| Column Chromatography | Use a gradient elution. Add a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
| Crystallization | Effective for solid products. Requires screening for a suitable solvent system. |
| Distillation | Suitable for thermally stable liquid products. Requires a vacuum to lower the boiling point. |
Experimental Protocol: A General Guideline
The following is a generalized protocol based on standard procedures for similar reactions. It should be optimized for your specific laboratory conditions.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or another suitable polar aprotic solvent).
-
Alkoxide Formation: Cool the solvent to 0 °C and add ethyl glycolate (1.0 equivalent). Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
SNAr Reaction: Add 2,4-dichloropyridine (1.0 equivalent) to the reaction mixture. Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from a relevant chemical supplier's technical resources.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant chemical supplier's technical resources.
- Prexams. (n.d.). Hydrolysis of Ethyl Acetate.
- Vernier. (n.d.). The Base Hydrolysis of Ethyl Acetate. Advanced Chemistry with Vernier.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- ResearchGate. (n.d.). A preparation of 2-chloropyridine.
- CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. (n.d.).
- KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.).
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from a chemical supplier's technical resources.
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- European Patent Office. (n.d.).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- J&K Scientific. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). 2-Chloropyridine.
- Wikipedia. (n.d.). Williamson ether synthesis.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
- YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)
- Sandip S. Kotgire, et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. EP0462639A1 - Preparation of 2-chloropyridine derivatives - Google Patents [patents.google.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. cdn.prexams.com [cdn.prexams.com]
- 7. vernier.com [vernier.com]
Technical Support Center: Purification of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Welcome to the technical support center for the synthesis and purification of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions that arise during its purification, providing in-depth, experience-based solutions to help you achieve high purity and yield.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound. The synthesis of this molecule, a classic example of the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide.[1][2][3] While seemingly straightforward, this SN2 reaction is often accompanied by side reactions and impurities that can complicate purification.[1][4][5]
Issue 1: My final product is a persistent yellow or brown color, even after initial purification.
Root Cause Analysis:
Discoloration is a common issue and often points to the presence of phenolic impurities or degradation products. The starting material, 4-chloropyridin-2-ol, can be a primary source. Incomplete reaction or side reactions can also generate colored byproducts.
Troubleshooting Protocol:
-
Charcoal Treatment:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated charcoal (typically 1-5% w/w).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Concentrate the filtrate under reduced pressure.
-
-
Recrystallization:
-
If charcoal treatment is insufficient, recrystallization is a powerful technique for removing colored impurities.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for this compound and its analogs include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Issue 2: My reaction yield is low, and I have a significant amount of unreacted 4-chloropyridin-2-ol.
Root Cause Analysis:
Low yield with a significant amount of unreacted starting material often points to incomplete deprotonation of the pyridinol or issues with the nucleophilic substitution step. The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance and reaction conditions.[4][5]
Troubleshooting Protocol:
-
Base Selection and Handling:
-
Ensure a strong enough base is used to fully deprotonate the 4-chloropyridin-2-ol. While weaker bases like potassium carbonate can be used for phenols, a stronger base like sodium hydride (NaH) is often more effective for less acidic alcohols.[3][4]
-
Ensure the base is fresh and has been stored under anhydrous conditions. Sodium hydride, for example, can react with atmospheric moisture and lose its reactivity.
-
-
Solvent Choice:
-
Reaction Temperature and Time:
-
While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[4] A typical temperature range is 50-100 °C.
-
Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is recommended.
-
Issue 3: I am observing a significant byproduct with a similar polarity to my desired product, making chromatographic separation difficult.
Root Cause Analysis:
A common byproduct in Williamson ether synthesis is the product of C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[3][4] Another possibility is the formation of an alkene byproduct through an E2 elimination pathway, especially if the alkyl halide is secondary or tertiary.[4][5]
Troubleshooting Protocol:
-
Minimizing C-Alkylation:
-
The choice of counter-ion for the alkoxide can influence the O- vs. C-alkylation ratio. Generally, using potassium or cesium salts can favor O-alkylation.
-
-
Minimizing Elimination Byproducts:
-
This is a classic competition between SN2 and E2 reactions.[5]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over elimination.[4]
-
Alkyl Halide Choice: Use a primary alkyl halide (in this case, ethyl 2-bromoacetate or ethyl 2-chloroacetate) to minimize elimination.[5]
-
-
Chromatographic Optimization:
-
If a byproduct is still present, optimizing the column chromatography conditions is necessary.
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. A shallow gradient can improve separation.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for certain impurities.
-
Issue 4: My final product shows signs of hydrolysis (presence of 2-((4-chloropyridin-2-yl)oxy)acetic acid).
Root Cause Analysis:
The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of water during workup or storage.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Ensure all reagents and solvents used in the reaction are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
Workup Procedure:
-
During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions.
-
Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, and then quickly extract the product into an organic solvent.
-
Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Storage:
-
Store the final product in a cool, dry place, preferably under an inert atmosphere if it is to be stored for an extended period.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities include:
-
Unreacted starting materials: 4-chloropyridin-2-ol and ethyl 2-bromoacetate (or chloroacetate).
-
C-alkylation byproduct: Where the ethyl acetate group is attached to a carbon on the pyridine ring.[3][4]
-
Hydrolysis product: 2-((4-chloropyridin-2-yl)oxy)acetic acid.
-
Polymeric materials: Formed at high temperatures or with prolonged reaction times.
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to detect even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your desired product and can help identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities.
Q3: Can I use a different base besides sodium hydride?
A3: Yes, other strong bases can be used.[3] Potassium hydride (KH) is a good alternative. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[3] The choice of base can influence the reaction rate and selectivity, so some optimization may be required.
Q4: What is the best way to remove residual solvent from my final product?
A4: The most effective method is to use a high-vacuum pump. Dissolving the product in a small amount of a volatile solvent like dichloromethane and then removing it under high vacuum can help azeotropically remove less volatile solvents. Gentle heating can also be applied, but be cautious of the product's thermal stability.
III. Data and Workflow Visualization
Table 1: Recommended Purification Parameters
| Parameter | Recommended Condition | Rationale |
| Primary Purification | Column Chromatography (Silica Gel) | Effective for separating the desired product from most common impurities. |
| Eluent System | Hexane/Ethyl Acetate Gradient | Allows for good separation of compounds with varying polarities. |
| Secondary Purification | Recrystallization | Excellent for removing minor impurities and achieving high purity. |
| Recrystallization Solvent | Ethanol or Isopropanol | Provides good solubility at high temperatures and poor solubility at low temperatures. |
| Drying Method | High Vacuum at Room Temperature | Removes residual solvents without causing thermal degradation. |
Diagram 1: Purification Workflow
Sources
Alternative synthetic routes for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate with higher efficiency
Welcome to the technical support center for the synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key intermediate. We will explore high-efficiency alternative routes beyond the traditional Williamson ether synthesis and provide practical troubleshooting advice to overcome common experimental hurdles.
Introduction: Overcoming the Challenges in Pyridyl Ether Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, traditionally relies on the Williamson ether synthesis. This method involves the reaction of 4-chloro-2-hydroxypyridine with an ethyl haloacetate. While foundational, this approach often suffers from moderate yields, harsh reaction conditions, and potential side reactions, such as N-alkylation versus the desired O-alkylation.
The electron-deficient nature of the pyridine ring, while activating the 2 and 4 positions for nucleophilic aromatic substitution, also introduces challenges in controlling regioselectivity. The ambident nucleophilic character of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone tautomers, further complicates the reaction, potentially leading to a mixture of N- and O-alkylated products. This guide will delve into modern catalytic systems and advanced techniques that offer superior yields, milder conditions, and greater control over the desired O-alkylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its analogs.
FAQ 1: My reaction yield is low with the traditional Williamson ether synthesis. What are the likely causes and how can I improve it?
Low yields in the traditional synthesis are often due to several factors:
-
Incomplete Deprotonation: The first step is the deprotonation of 4-chloro-2-hydroxypyridine. If the base is not strong enough or is used in insufficient amounts, a significant portion of the starting material will not be converted to the more nucleophilic pyridinolate anion, leading to an incomplete reaction.
-
Troubleshooting:
-
Base Selection: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water will quench the strong base and hydrolyze the ethyl haloacetate.
-
-
-
Competing N-Alkylation: 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. The pyridone tautomer can undergo N-alkylation, leading to an undesired byproduct.[1][2][3]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the N/O alkylation ratio. Polar apathetic solvents like DMF or DMSO are commonly used.
-
Counter-ion Effect: The choice of the counter-ion of the base can also play a role.
-
-
-
Side Reactions of the Alkylating Agent: Ethyl bromoacetate can undergo self-condensation or elimination reactions under strongly basic conditions.
-
Troubleshooting:
-
Controlled Addition: Add the ethyl bromoacetate slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
-
Diagram 1: N- vs. O-Alkylation of 4-chloro-2-hydroxypyridine
Caption: Competing N- and O-alkylation pathways for 4-chloro-2-hydroxypyridine.
FAQ 2: I am considering a palladium-catalyzed approach. What are the key parameters to control?
Palladium-catalyzed C-O cross-coupling reactions offer a powerful alternative for forming the desired ether linkage, often under milder conditions than the classical Williamson synthesis.
-
Key Parameters:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as SPhos or Xantphos are often effective in promoting the reductive elimination step to form the C-O bond.[4]
-
Base Selection: A suitable base is required to deprotonate the hydroxypyridine. Inorganic bases like Cs₂CO₃ or K₃PO₄ are commonly used.
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.
-
-
Troubleshooting:
-
Low Conversion:
-
Catalyst Deactivation: Ensure strict exclusion of air and moisture, as oxygen can deactivate the palladium catalyst. Degas the solvent and use an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or temperature. Store and handle them appropriately.
-
-
Side Reactions:
-
Homocoupling: Aryl boronic acids, if used as the coupling partner, can undergo homocoupling. Optimizing the reaction temperature and stoichiometry can minimize this. (While not directly applicable to using ethyl bromoacetate, it's a common issue in related cross-couplings).
-
-
FAQ 3: Can copper catalysis be used for this synthesis, and what are its advantages?
Copper-catalyzed Ullmann-type reactions are a cost-effective alternative to palladium-catalyzed methods for C-O bond formation.
-
Advantages:
-
Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.
-
Ligand Availability: A wide range of inexpensive ligands, such as 1,10-phenanthroline derivatives, can be effective.[5]
-
-
Key Parameters:
-
Copper Source: CuI is a commonly used and effective copper(I) source.
-
Ligand: N,N-donor ligands like 1,10-phenanthroline or diamines can accelerate the reaction.
-
Base: A strong base such as K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used.
-
-
Troubleshooting:
-
Reaction Rate: Copper-catalyzed reactions can sometimes be slower than their palladium-catalyzed counterparts. Higher reaction temperatures may be necessary.
-
Product Purification: Removal of copper residues from the final product can sometimes be challenging and may require specific workup or purification procedures.
-
Alternative High-Efficiency Synthetic Routes
Here we present detailed protocols for alternative synthetic routes that have the potential for higher efficiency compared to the traditional Williamson ether synthesis.
Route 1: Microwave-Assisted Williamson Ether Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[6][7][8]
Diagram 2: Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted synthesis.
Experimental Protocol:
-
To a 10 mL microwave reaction vial, add 4-chloro-2-hydroxypyridine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Add ethyl bromoacetate (1.2 mmol) to the suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Comparison:
| Method | Temperature (°C) | Time | Typical Yield (%) |
| Conventional | 80-100 | 8-12 h | 65-75 |
| Microwave-Assisted | 120 | 15-30 min | >85 |
Route 2: Phase-Transfer Catalyzed Synthesis
Phase-transfer catalysis (PTC) is an effective technique for reactions involving a water-soluble reactant and a water-insoluble reactant. It can enhance reaction rates and eliminate the need for expensive anhydrous solvents.[9]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-chloro-2-hydroxypyridine (1.0 mmol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol) in a suitable organic solvent like toluene (10 mL).
-
Add a concentrated aqueous solution of a base, for example, 50% NaOH (5 mL).
-
Stir the biphasic mixture vigorously and add ethyl bromoacetate (1.2 mmol) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Advantages of PTC:
-
Milder reaction conditions.
-
No need for expensive and hazardous strong bases like NaH.
-
Reduced need for anhydrous solvents.
Conclusion
While the traditional Williamson ether synthesis provides a viable route to this compound, modern synthetic methods offer significant advantages in terms of efficiency, reaction time, and milder conditions. Microwave-assisted synthesis and phase-transfer catalysis represent practical and scalable alternatives. For more challenging substrates or when fine-tuning of reactivity is required, palladium- or copper-catalyzed cross-coupling reactions provide powerful tools for the synthetic chemist. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By understanding the underlying principles and potential pitfalls of each approach, researchers can effectively troubleshoot and optimize the synthesis of this important chemical intermediate.
References
-
A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc.[Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis. Kazemi M Ilam University, Iran.[Link]
-
Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. RAIITH.[Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.[Link]
-
Representation of substituted pyridines. | Download Scientific Diagram. ResearchGate.[Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[Link]
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate.[Link]
-
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC - NIH.[Link]
-
Synthesis of Pyridyl Substituted P. Amanote Research.[Link]
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N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[Link]
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Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI.[Link]
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Palladium-catalysed C–H arylation of benzophospholes with aryl halides. PMC - NIH.[Link]
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Remarkable co-catalysis by copper(i) oxide in the palladium catalyzed cross-coupling of arylboronic acids with ethyl bromoacetate. Chemical Communications (RSC Publishing).[Link]
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ChemInform Abstract: Recent Development and Application of Chiral Phase-Transfer Catalysts. ResearchGate.[Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.[Link]
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Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI.[Link]
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N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal.[Link]
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A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ResearchGate.[Link]
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Recent Advances in Asymmetric Phase-Transfer Catalysis. ResearchGate.[Link]
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Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate.[Link]
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central.[Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.[Link]
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Enzyme-Catalyzed Transetherification of Alkoxysilanes. MDPI.[Link]
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Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in the Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate. This guide provides in-depth troubleshooting and characterization strategies for unexpected byproducts encountered during its synthesis. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-chloropyridin-2-ol with an ethyl haloacetate. While seemingly straightforward, the inherent chemical nature of the pyridin-2-ol starting material can lead to a complex mixture of products. This document is designed to help you navigate these challenges, ensuring the purity and integrity of your target molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: My reaction yield is low, and my initial TLC analysis shows multiple spots close to my product's expected Rf. What are the most likely byproducts?
A: When synthesizing this compound, the most common byproducts arise from the ambident nucleophilic nature of the 4-chloropyridin-2-ol starting material. The primary suspects are:
-
N-Alkylated Isomer: Ethyl 2-(4-chloro-2-oxo-1(2H)-pyridin-1-yl)acetate. This is often the most significant impurity, formed when the ring nitrogen attacks the ethyl haloacetate instead of the exocyclic oxygen.
-
Unreacted Starting Materials: Residual 4-chloropyridin-2-ol and ethyl haloacetate.
-
Hydrolyzed Product: 2-((4-chloropyridin-2-yl)oxy)acetic acid, formed if the ethyl ester of your product is saponified, typically during a basic workup or due to excessive water in the reaction.
-
Hydrolyzed Reagent: Glycolic acid ethyl ester, from the reaction of ethyl haloacetate with trace moisture.
Q2: How can I quickly distinguish between the desired O-alkylated product and the major N-alkylated byproduct using routine analytics like NMR?
A: The most direct method is ¹H NMR spectroscopy. The chemical shift of the methylene protons (-CH₂-) attached to the heteroatom is highly diagnostic.
-
For the desired O-alkylated product, the -O-CH₂-COOEt protons are deshielded by the oxygen and typically appear further downfield, around δ 4.8-5.0 ppm .
-
For the N-alkylated byproduct, the -N-CH₂-COOEt protons are comparatively less deshielded and appear upfield, generally in the range of δ 4.6-4.8 ppm .[1] These subtle but consistent differences provide a rapid diagnostic tool for assessing the regioselectivity of your reaction.
Q3: I'm seeing a significant amount of 4-chloropyridin-2-ol returning after the reaction. What could be causing this?
A: This indicates an incomplete reaction. The primary causes are:
-
Insufficient Base: The base (e.g., K₂CO₃, NaH) may be old, hydrated, or used in a substoichiometric amount, failing to deprotonate the pyridinol completely.
-
Low Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or been allowed to run to completion.
-
Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, drastically reducing its reactivity and slowing down the Sₙ2 reaction.[2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are recommended.[3][4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed mechanistic explanations and solutions for specific byproduct challenges.
Problem 1: Formation of the N-Alkylated Isomer
The formation of Ethyl 2-(4-chloro-2-oxo-1(2H)-pyridin-1-yl)acetate is the most common and challenging issue, stemming from the inherent tautomerism of the starting material.
Q: What is the chemical principle behind the formation of both O- and N-alkylated products?
A: 4-chloropyridin-2-ol exists in a tautomeric equilibrium with its 4-chloro-1H-pyridin-2-one form.[5] When a base is added, it deprotonates the molecule to form an ambident nucleophile—an anion with two reactive sites (the exocyclic oxygen and the ring nitrogen). This anion can then attack the ethyl haloacetate at either site, leading to a mixture of O- and N-alkylated isomers. The ratio of these products is highly dependent on the reaction conditions.
Q: How can I definitively characterize the O- vs. N-alkylated isomers?
A: A combination of spectroscopic techniques is required for unambiguous identification.
| Technique | O-Alkylated Isomer (Desired) | N-Alkylated Isomer (Byproduct) | Rationale |
| ¹H NMR | -O-CH₂-: ~δ 4.8-5.0 ppm. Aromatic protons show a pattern consistent with a 2-alkoxypyridine.[6] | -N-CH₂-: ~δ 4.6-4.8 ppm. Aromatic protons shift due to the pyridone structure, often showing distinct coupling constants.[1] | The electronegativity of oxygen deshields the adjacent methylene protons more than nitrogen does. |
| ¹³C NMR | -O-CH₂-: ~δ 65-70 ppm. C=O (ester): ~δ 168-170 ppm. C2 (ring): ~δ 160-165 ppm. | -N-CH₂-: ~δ 50-55 ppm. C=O (ester): ~δ 168-170 ppm. C=O (ring): ~δ 160-165 ppm. C2 (ring): ~δ 155-160 ppm. | The chemical shift of the methylene carbon is significantly different. The pyridone ring also shows a characteristic carbonyl carbon signal. |
| Mass Spec (EI) | Fragmentation may show loss of -OCH₂COOEt or -COOEt. | Fragmentation pattern will differ due to the more stable N-C bond. Loss of -CH₂COOEt is common. | The different connectivity leads to distinct fragmentation pathways. |
| FT-IR | Strong C-O-C ether stretch (~1200-1250 cm⁻¹). No amide/pyridone C=O. | Absence of a prominent C-O-C ether stretch. Presence of a strong pyridone C=O stretch (~1650-1670 cm⁻¹).[1] | The N-alkylated product is a pyridone and will have a characteristic ring carbonyl absorption. |
Q: What is the recommended protocol to maximize O-alkylation?
A: To favor O-alkylation, the reaction should be run under conditions that promote reaction at the "harder" oxygen atom.
Protocol: Optimized Williamson Ether Synthesis for O-Alkylation
-
Preparation: Dry all glassware thoroughly in an oven. Under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to a flask containing anhydrous N,N-dimethylformamide (DMF).
-
Addition of Pyridinol: Add 4-chloropyridin-2-ol (1.0 equivalent) to the slurry and stir at room temperature for 30-60 minutes.
-
Rationale: This allows for the complete formation of the potassium salt before the electrophile is introduced.
-
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the more valuable pyridinol. Slow addition helps control any potential exotherm.
-
-
Reaction: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Rationale: Gentle heating increases the reaction rate without promoting decomposition or unwanted side reactions.
-
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃. Pour the filtrate into cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.
-
Rationale: This removes the DMF and inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Problem 2: Hydrolysis Byproducts
The presence of acidic impurities like 2-((4-chloropyridin-2-yl)oxy)acetic acid can complicate purification and downstream applications.
Q: My final product has an acidic character, and I see a corresponding mass in my LC-MS. What causes this?
A: This is due to the saponification (hydrolysis) of the ethyl ester group. This can happen if:
-
The reaction is run with a very strong, nucleophilic base (like NaOH or KOH) instead of a non-nucleophilic one (like K₂CO₃ or NaH).
-
The workup involves a strong basic wash (e.g., 1M NaOH) for an extended period.
-
Significant amounts of water are present in the reaction mixture, especially at elevated temperatures with a base present.
Q: How can I effectively remove these acidic impurities?
A: A carefully controlled aqueous workup is the best method. After the initial extraction into an organic solvent (like ethyl acetate), perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer. Avoid using strong bases like NaOH, as this can induce hydrolysis of the desired product.
Section 3: Analytical & Purification Workflow
A systematic approach is key to identifying issues and purifying the final compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53389141. Retrieved from [Link]
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]
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Li, W., et al. (2021). Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. Chemical Communications. Available at: [Link]
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ChemistryViews (2021). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]
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Tyagi, A., Roman, P., Doiphode, R., & Chaudhary, S. (2024). Synthesis, Characterization and Evaluation of Pyridine derivatives. Research & Reviews: A Journal of Drug Design & Discovery. Available at: [Link]
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Dong, Z., et al. (2022). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. Available at: [Link]
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El-Gamal, M. I., et al. (2018). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Institutes of Health. Available at: [Link]
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Put, P., et al. (2022). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. Available at: [Link]
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Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Available at: [Link]
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Bassyouni, F. A., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Institutes of Health. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19028723, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Retrieved from [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2014). Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2757611, 4-Chloropyridin-2-ol. Retrieved from [Link]
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Wikipedia (2024). Williamson ether synthesis. Retrieved from [Link]
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Yulianti, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan Journal of Chemistry. Available at: [Link]
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ResearchGate (2017). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]
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LibreTexts Chemistry (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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Yulianti, E., et al. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor (2023). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
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MDPI (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]
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Yavari, I., et al. (2025). Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine. ResearchGate. Available at: [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 597894, Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Retrieved from [Link]
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ResearchGate (2025). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. The core challenge in its synthesis lies in the selective functionalization of the pyridine ring, specifically achieving substitution at the C2 position while the C4 position is generally more susceptible to nucleophilic attack. This guide will compare the primary synthetic strategies, focusing on the underlying chemical principles, reaction conditions, and overall efficiency.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly revolves around the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with an ethyl glycolate nucleophile. The key to a successful synthesis is controlling the regioselectivity of this reaction. An alternative approach involves a two-step process starting with the synthesis of 2-hydroxy-4-chloropyridine followed by etherification.
Method 1: Direct C2-Selective Nucleophilic Aromatic Substitution (SNAr)
This approach aims to directly substitute the chlorine atom at the C2 position of 2,4-dichloropyridine with the alkoxide derived from ethyl glycolate.
Chemical Principle: The SNAr mechanism on pyridine derivatives is well-established. Nucleophilic attack is generally favored at the C4 position due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1][2] However, selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Achieving C2 selectivity often requires carefully optimized conditions to overcome the inherent reactivity preference of the C4 position.
Experimental Approaches and Performance:
-
Base and Solvent Optimization: The choice of base and solvent is critical in modulating the reactivity and selectivity. Strong, non-nucleophilic bases are required to generate the ethyl glycolate alkoxide without competing in the substitution reaction. Aprotic polar solvents are typically employed to facilitate the dissolution of the reagents and promote the SNAr reaction.
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts, can be a powerful technique to enhance the rate and selectivity of the reaction.[2][3][4][5] The catalyst facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the 2,4-dichloropyridine, thereby increasing the effective concentration of the nucleophile and potentially influencing the regioselectivity of the attack.[2][3]
Method 2: Two-Step Synthesis via 2-Hydroxy-4-chloropyridine
This alternative strategy involves the initial synthesis of 2-hydroxy-4-chloropyridine, which is then subjected to a Williamson ether synthesis with ethyl bromoacetate.
Chemical Principle: This method circumvents the regioselectivity issue of the direct SNAr approach by first establishing the oxygen functionality at the desired C2 position. The subsequent Williamson ether synthesis is a reliable and high-yielding reaction for forming ethers from an alkoxide and an alkyl halide.[6]
Experimental Protocol for the Synthesis of 2-Hydroxy-4-chloropyridine: 2-Chloropyridine-N-oxide can be prepared by the oxidation of 2-chloropyridine with an oxidizing agent like peracetic acid.[7] Subsequent treatment of the N-oxide with a chlorinating agent or rearrangement under acidic conditions can yield 2-hydroxy-4-chloropyridine.
Experimental Protocol for Williamson Ether Synthesis: 2-Hydroxy-4-chloropyridine is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridinolate anion. This anion then acts as a nucleophile, attacking ethyl bromoacetate to form the desired ether linkage.[6][8]
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Direct C2-Selective SNAr | Method 2: Two-Step Synthesis |
| Starting Materials | 2,4-Dichloropyridine, Ethyl glycolate | 2-Chloropyridine, Ethyl bromoacetate |
| Number of Steps | 1 | 2 |
| Key Challenge | Achieving high C2 regioselectivity | Synthesis of 2-hydroxy-4-chloropyridine |
| Potential Byproducts | 4-substituted isomer, disubstituted product | Impurities from the synthesis of the intermediate |
| Overall Yield | Variable, highly dependent on reaction conditions | Generally good to high |
| Purification | Can be challenging due to isomeric byproducts | Generally straightforward |
Experimental Protocols
Method 1: Illustrative Protocol for Direct C2-Selective SNAr using Phase-Transfer Catalysis
Materials:
-
2,4-Dichloropyridine
-
Ethyl glycolate
-
Sodium hydroxide (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a solution of ethyl glycolate (1.1 equivalents) in toluene, add solid sodium hydroxide (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes to form the sodium salt of ethyl glycolate.
-
Add 2,4-dichloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Method 2: Detailed Protocol for Two-Step Synthesis
Step 1: Synthesis of 2-Hydroxy-4-chloropyridine (Illustrative)
-
This intermediate can be synthesized via several reported methods. One common approach involves the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, followed by rearrangement.[7]
Step 2: Williamson Ether Synthesis
Materials:
-
2-Hydroxy-4-chloropyridine
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-hydroxy-4-chloropyridine (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
Both direct SNAr and the two-step Williamson ether synthesis present viable pathways for the synthesis of this compound.
-
Method 1 (Direct SNAr) offers a more convergent and atom-economical approach. However, its success hinges on overcoming the inherent regioselectivity challenge. The development of a robust, scalable, and high-yielding C2-selective protocol requires careful optimization of reaction parameters, with phase-transfer catalysis showing significant promise. This method is likely to be preferred in an industrial setting if high C2 selectivity can be consistently achieved, as it reduces the number of synthetic steps.
-
Method 2 (Two-Step Synthesis) provides a more predictable and often higher-yielding route. While it involves an additional synthetic step, the individual reactions are generally well-behaved and purification is typically more straightforward. This method is recommended for laboratory-scale synthesis and when a reliable supply of the 2-hydroxy-4-chloropyridine intermediate is available.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Further investigation into catalytic methods for direct C2-alkoxylation of 2,4-dichloropyridine could lead to more efficient and cost-effective manufacturing processes for this important pharmaceutical intermediate.
References
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Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
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Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript. [Link]
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Various Authors. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF. [Link]
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Little Flower College Guruvayoor. Phase transfer catalyst. [Link]
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Patil, S., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]
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Comparative Guide to Purity Assessment of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate: HPLC vs. GC Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.[1] Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[2] Therefore, robust and reliable analytical methods are required to accurately identify and quantify any impurities.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for its versatility in handling a broad range of compounds, including those that are non-volatile or thermally unstable.[3][4] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6]
Principle of Separation in RP-HPLC
In RP-HPLC, the separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase.[7][8] The stationary phase is typically silica that has been chemically modified with hydrophobic alkyl chains (e.g., C18 or C8).[6] As the sample travels through the column, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the polar mobile phase and elute earlier.
Experimental Protocol: RP-HPLC Method for Purity Profiling
This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: A C18 column provides a high degree of hydrophobicity, which is ideal for retaining and separating the main component from both more polar and less polar impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.[12]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A water/acetonitrile system is a common and effective mobile phase for RP-HPLC. Acetonitrile is favored for its low viscosity and UV transparency. The addition of formic acid helps to control the pH, ensuring consistent peak shapes by suppressing the ionization of any acidic or basic functional groups.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Rationale: A gradient elution is essential for impurity profiling, as it allows for the effective separation of impurities with a wide range of polarities.[13] The initial low percentage of organic solvent allows for the elution of polar impurities, while the gradual increase in acetonitrile concentration elutes the main analyte and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures reproducible retention times by minimizing fluctuations due to ambient temperature changes.[13]
-
-
Detector: PDA at 275 nm.
-
Rationale: A PDA detector is crucial for impurity profiling. It not only quantifies known impurities but also helps in identifying unknown ones by providing UV spectral data.[14] The wavelength of 275 nm is chosen based on the UV absorbance maximum of the chromophore in the target molecule.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Hypothetical HPLC Data and Interpretation
The purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 150 | 0.05 | Unknown Impurity 1 (Polar) |
| 2 | 8.2 | 450 | 0.15 | Starting Material |
| 3 | 12.5 | 298500 | 99.50 | This compound |
| 4 | 15.8 | 600 | 0.20 | Unknown Impurity 2 (Non-polar) |
| 5 | 18.1 | 300 | 0.10 | Dimer Impurity |
Data Summary:
-
Purity: 99.50%
-
Total Impurities: 0.50%
Gas Chromatography (GC): The Specialist for Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4][15] Its applicability to this compound depends on the molecule's thermal stability and volatility. Given its ester and ether functionalities on a pyridine core, the compound is expected to be sufficiently volatile and thermally stable for GC analysis, making it a viable alternative to HPLC.[16][17]
Principle of Separation in GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).[18] Components of the sample interact with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support, inside the column.[18] Compounds with a higher affinity for the stationary phase move more slowly through the column, leading to separation.
Experimental Protocol: GC Method for Purity Profiling
This protocol is a starting point and requires full validation as per regulatory guidelines.[19]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A DB-5ms column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds. Its low-bleed characteristics make it suitable for trace impurity analysis.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Rationale: Helium is an inert and safe carrier gas. Hydrogen can offer faster analysis and higher efficiency but requires additional safety precautions.[19]
-
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Rationale: A high inlet temperature ensures rapid and complete vaporization of the analyte. A split injection is used to prevent column overloading when analyzing a high-concentration sample for purity.
-
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
Rationale: The temperature program is optimized to separate volatile impurities at the beginning of the run and then ramp up to elute the main component and any higher-boiling impurities in a reasonable time frame.
-
-
Detector: Flame Ionization Detector (FID) at 320 °C.
-
Rationale: The FID is a highly sensitive and universal detector for organic compounds.[19] It provides a response that is proportional to the mass of carbon, making it excellent for quantitative purity analysis without needing the same response factor assumptions as UV detection.
-
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
Hypothetical GC-FID Data and Interpretation
Purity is calculated using the area percent method, which is generally more accurate with FID than with UV detection due to the detector's near-uniform response to hydrocarbons.
| Peak ID | Retention Time (min) | Peak Area (pA*s) | Area % | Identification |
| 1 | 4.1 | 650 | 0.13 | Residual Solvent (e.g., Toluene) |
| 2 | 9.8 | 498500 | 99.70 | This compound |
| 3 | 11.2 | 850 | 0.17 | Thermally-induced degradant |
Data Summary:
-
Purity: 99.70%
-
Total Impurities: 0.30%
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[20]
Decision Matrix
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Applicability | Excellent. Handles non-volatile and thermally labile compounds.[3] | Good. Requires the compound to be volatile and thermally stable.[15] | HPLC is more versatile. It avoids any risk of on-column degradation that could occur with GC, providing a more accurate profile of non-volatile or polar impurities. |
| Impurity Detection | Superior for non-volatile, polar, and high molecular weight impurities (e.g., dimers, starting materials). | Superior for volatile and semi-volatile impurities (e.g., residual solvents, low-boiling point by-products).[4] | The techniques are complementary. HPLC will best detect process-related impurities similar in structure to the main compound, while GC excels at detecting residual solvents.[4] |
| Detector | PDA provides spectral information, aiding in peak identification and purity assessment.[14] | FID provides a more uniform response factor for carbon-containing compounds, leading to more accurate quantification without reference standards. | Both have advantages. HPLC's PDA helps identify unknowns, while GC's FID offers more accurate quantitation for all organic impurities. |
| Method Development | Can be more complex due to variables like mobile phase composition, pH, and gradient optimization.[13] | Often simpler, primarily involving optimization of the temperature program. | GC may be faster to develop for a routine purity check, but a robust HPLC method is essential for comprehensive impurity profiling. |
| Sample Throughput | Run times can be longer (20-30 min) to achieve separation of a wide range of impurities. | Run times are often faster (10-15 min).[3] | GC generally offers higher throughput for routine quality control checks. |
| Cost & Consumables | Higher solvent consumption leads to higher operational costs and waste disposal considerations.[3] | Lower solvent usage. Primarily consumes carrier gas.[3] | GC is more cost-effective on a per-sample basis due to minimal solvent use. |
Workflow for Method Selection
Caption: Decision workflow for selecting between HPLC and GC.
Conclusion and Recommendation
For the comprehensive purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. Its ability to analyze the compound at ambient temperatures eliminates the risk of thermal degradation and ensures the detection of a wider range of potential non-volatile and polar impurities, which are common in pharmaceutical manufacturing.[3][20] The use of a PDA detector provides invaluable spectral data that aids in peak purity assessment and the tentative identification of unknown impurities.[14]
Gas Chromatography (GC) serves as an excellent orthogonal and complementary method. It is particularly powerful and often superior for the specific quantification of volatile impurities and residual solvents, which are critical quality attributes.[1][15] For a complete quality control strategy, employing HPLC for the primary purity and impurity profile and using GC for residual solvent analysis would provide the most comprehensive and robust characterization of this compound, ensuring the highest standards of quality for downstream applications.
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
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Gas Chromatography (GC) for Purity & Identity. CUP Contract Labs.
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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Gas Chromatography and its Applications in Pharmaceutical Industry. Pharmanotes.
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
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9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell.
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
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Usage Of Gas Chromatography In Pharma And Medical Device Testing. Prewel Labs.
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
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Difference between HPLC and GC Technique. Veeprho.
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Difference between GC and HPLC Techniques. Pharmaguideline.
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
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Reversed-Phase Chromatography Overview. Creative Proteomics.
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HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. AAPS.
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Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
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Reversed Phase HPLC Columns. Phenomenex.
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Reversed-Phase Chromatography: An Overview. AZoLifeSciences.
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Ethyl 2-((4-chloropyridin-2-yl)amino)-2-oxoacetate. BLDpharm.
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
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Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. NIH.
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Pyridine and GC Capillary Column, is it safe? ResearchGate.
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Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. American Chemical Society.
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Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Daicel Pharma Standards.
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Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem.
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CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Pharmaffiliates.
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Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. apicule.
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Comparative study of the reactivity of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate with other esters
A Comparative Analysis of the Reactivity of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Abstract
This guide provides a detailed comparative study on the chemical reactivity of this compound against other commonly utilized esters in synthetic chemistry. The core focus is to furnish researchers, scientists, and drug development professionals with a foundational understanding of its behavior in key organic reactions, including hydrolysis, aminolysis, and transesterification. By examining the interplay of electronic and steric factors, we elucidate the heightened electrophilicity of the carbonyl center in the title compound. This analysis is supported by proposed experimental protocols and illustrative data to provide a practical framework for predicting its reactivity and optimizing reaction conditions in synthetic applications.
Introduction: Understanding the Landscape of Ester Reactivity
Esters are fundamental building blocks in organic synthesis, valued for their relative stability and yet versatile reactivity. Their susceptibility to nucleophilic attack at the carbonyl carbon is the cornerstone of reactions like hydrolysis, aminolysis, and transesterification. The rate and efficiency of these transformations are not uniform across all esters; they are profoundly influenced by the molecular architecture surrounding the ester functional group.
Two primary factors govern this reactivity:
-
Electronic Effects: The electron density at the carbonyl carbon is paramount. Electron-withdrawing groups (EWGs) attached to the acyl or alkoxy portion of the ester decrease electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, rendering the ester less reactive.[1][2]
-
Steric Hindrance: Bulky substituents near the reaction center can physically impede the approach of a nucleophile, slowing the reaction rate regardless of electronic effects.[3][4][5][6][7]
This guide focuses on This compound , a molecule of interest due to the unique electronic properties imparted by its 4-chloropyridinyl ether moiety. We will compare its reactivity profile to benchmark esters:
-
Ethyl Acetate: A simple aliphatic ester with minimal steric hindrance and electronic influence.
-
Methyl Benzoate: An aromatic ester where the phenyl group's resonance affects reactivity.
-
tert-Butyl Acetate: An ester with significant steric hindrance around the alkoxy group.
By understanding these differences, chemists can make more informed decisions when designing synthetic routes that incorporate this versatile reagent.
The Unique Electronic Profile of this compound
The reactivity of the target molecule is dictated by the powerful electron-withdrawing nature of the 4-chloropyridin-2-yl group attached to the ether oxygen. Let's dissect the contributing factors:
-
Pyridyl Ring: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly reduces the electron-donating capability of the adjacent ether oxygen.
-
Chlorine Atom: The chlorine at the 4-position further enhances the electron-withdrawing character of the pyridine ring through its own inductive effect.
-
Ether Oxygen: While an ether oxygen typically donates electron density via resonance (+R effect), this effect is substantially diminished by the powerful pull from the doubly-activated pyridine ring.
The net result is that the entire (4-chloropyridin-2-yl)oxy group acts as a strong electron-withdrawing entity. This "pulls" electron density away from the carbonyl carbon of the ester, making it significantly more electrophilic and "activated" towards nucleophilic attack compared to a standard alkyl or aryl ester.
Caption: General mechanism for the aminolysis of an ester.
Proposed Protocol:
-
Setup: In a vial, dissolve the ester (0.1 mmol) and an internal standard (e.g., dodecane) in 1.0 mL of a suitable solvent (e.g., acetonitrile).
-
Initiation: Add the amine nucleophile (e.g., benzylamine, 0.12 mmol, 1.2 equivalents) to the solution at a constant temperature (e.g., 50°C).
-
Monitoring: At specified time intervals, withdraw small aliquots and analyze them directly by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Analysis: Monitor the disappearance of the ester peak area relative to the internal standard to determine the reaction progress and calculate the pseudo-first-order rate constant.
Expected Reactivity Order: The predicted order of reactivity for aminolysis will mirror that of hydrolysis, as the same electronic principles govern the reaction:
This compound >> Ethyl Acetate > Methyl Benzoate >> tert-Butyl Acetate
The significantly enhanced reactivity of the title compound makes it an excellent candidate for amide formation under mild conditions, potentially avoiding side reactions that can occur at higher temperatures required for less reactive esters.
Synthetic Implications and Conclusion
The comparative analysis, grounded in fundamental principles of organic chemistry, strongly indicates that This compound is a highly activated ester. Its reactivity is substantially greater than that of simple aliphatic esters like ethyl acetate and aromatic esters such as methyl benzoate.
Key Takeaways for Researchers:
-
Enhanced Reactivity: The powerful electron-withdrawing nature of the 4-chloropyridin-2-yl moiety renders the ester carbonyl highly electrophilic. This facilitates reactions with a wide range of nucleophiles.
-
Milder Reaction Conditions: Due to its high reactivity, reactions such as aminolysis can likely be performed at lower temperatures and with shorter reaction times compared to less activated esters. This can improve selectivity and reduce the formation of degradation byproducts.
-
Good Leaving Group: The (4-chloropyridin-2-yl)oxy anion is a relatively stable, and therefore good, leaving group, which kinetically favors the collapse of the tetrahedral intermediate toward the desired product.
-
Considerations for Stability: The high reactivity also implies lower stability. The compound may be more susceptible to hydrolysis upon exposure to moisture, particularly under non-neutral pH conditions. Care should be taken during storage and handling.
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Emil, A. et al. (2010). Transesterification of Ethylacetate over Na2Si2O5 Solid Catalyst. Journal of Applied Sciences. Available at: [Link]
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Bunnett, J. F., & Davis, G. T. (1960). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society. Available at: [Link]
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Fiveable. Aminolysis Definition - Organic Chemistry Key Term. Available at: [Link]
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Menger, F. M., & Smith, J. H. (1972). What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical Investigation of the Aminolysis of Substituted Phenyl Esters of Quinoline-6- and -8-Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
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Dalal Institute. Ammonolysis of Esters. Available at: [Link]
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Shafiei, A. et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. Available at: [Link]
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Homework.Study.com. Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate. Available at: [Link]
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Adschiri, T. et al. (1995). Transesterification of supercritical ethyl acetate by higher alcohol. ResearchGate. Available at: [Link]
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Chemphile Vikrant (2022). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Available at: [Link]
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DeTar, D. F. et al. (1982). Theoretical calculation of effects of steric hindrance on rates of esterification and of acid-catalyzed hydrolysis. The Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
This guide provides a comprehensive overview and comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a key intermediate in pharmaceutical synthesis. The performance of this novel method is compared against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method, supported by detailed experimental protocols and validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
For researchers, scientists, and drug development professionals, the selection of a suitable analytical method is paramount to ensuring product quality and regulatory compliance.[5][6] This document serves as a practical guide to the validation process, explaining the rationale behind experimental choices and demonstrating the superiority of the HPLC method for this specific application.
Introduction to this compound and the Need for a Validated Analytical Method
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. An accurate and reliable analytical method is therefore indispensable for its quantification in process control and quality assurance.
While simple analytical techniques like UV-Vis spectrophotometry can offer a quick estimation, they often lack the specificity required to distinguish the analyte from potential impurities or degradation products.[7] This guide details the development and validation of a more robust and specific HPLC method, providing a clear comparison of its performance characteristics against the more traditional UV-Vis approach.
Method Development and Validation Strategy
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] The validation process for both the novel HPLC method and the comparative UV-Vis method will adhere to the ICH Q2(R1) guidelines, focusing on the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[5][7]
The following diagram illustrates the general workflow for the validation of an analytical method:
Caption: General workflow for analytical method validation.
Novel Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The developed HPLC method utilizes reversed-phase chromatography, which is ideal for separating and quantifying moderately polar small molecules like this compound.[10]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of small molecules. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. The detection wavelength of 272 nm was selected based on the UV spectrum of the analyte, corresponding to its maximum absorbance.
Experimental Protocols for HPLC Method Validation
1. Specificity
-
Procedure: A solution of the analyte, a placebo (matrix without the analyte), and a solution containing the analyte spiked with potential impurities and degradation products are injected into the HPLC system.
-
Rationale: This experiment demonstrates that the method can selectively quantify the analyte without interference from other components.[7] Stress testing (e.g., exposure to acid, base, heat, and light) is performed to generate degradation products and confirm that they are well-separated from the analyte peak.[11]
2. Linearity and Range
-
Procedure: A series of at least five standard solutions of the analyte are prepared at different concentrations, typically ranging from 50% to 150% of the expected working concentration. Each solution is injected in triplicate.
-
Rationale: This establishes the relationship between the detector response (peak area) and the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated to assess linearity.[8]
3. Accuracy
-
Procedure: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate.
-
Rationale: This experiment confirms the closeness of the measured value to the true value, ensuring that the method is free from systematic errors.[4]
4. Precision
-
Procedure:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on two different days by different analysts.
-
-
Rationale: Precision demonstrates the method's ability to produce consistent results under various conditions, reflecting its reliability.[9] The results are expressed as the Relative Standard Deviation (%RSD).
5. LOD and LOQ
-
Procedure: The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3:1, while the LOQ corresponds to an S/N of 10:1.[8]
-
Rationale: These parameters define the lower limits of the method's capabilities, which is crucial for the analysis of low-level impurities or for assays requiring high sensitivity.
Comparative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique but is generally less specific than HPLC.
Spectrophotometric Conditions
| Parameter | Condition |
| Solvent | Methanol |
| Wavelength | 272 nm (λmax) |
| Instrument | Dual Beam UV-Vis Spectrophotometer |
Experimental Protocols for UV-Vis Method Validation
The validation protocols for the UV-Vis method are similar to those for the HPLC method, with the key difference being that the measurement is based on absorbance rather than chromatographic peak area.
1. Specificity
-
Procedure: The UV spectra of the analyte, placebo, and potential impurities are recorded to check for any overlap at the analytical wavelength (272 nm).
-
Rationale: This will determine if other components in the sample absorb at the same wavelength as the analyte, which would lead to inaccurate results.
2. Linearity and Range, Accuracy, and Precision
-
The procedures are analogous to the HPLC validation, with absorbance values being used for calculations instead of peak areas.
Comparison of Validation Results
The following tables summarize the expected validation data for the novel HPLC method and the comparative UV-Vis spectrophotometric method.
Table 1: Comparison of Specificity, Linearity, and Range
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (able to separate analyte from impurities and degradation products) | Low (potential for interference from other UV-absorbing compounds) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 10 - 150 µg/mL | 5 - 25 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method (%RSD) | UV-Vis Spectrophotometric Method (%RSD) |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% |
| Repeatability | < 1.0% | < 2.0% |
| Intermediate Precision | < 1.5% | < 3.0% |
Table 3: Comparison of Sensitivity (LOD and LOQ)
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
The following diagram illustrates the relationship between the different validation parameters:
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation data clearly demonstrates that the newly developed HPLC method is superior to the traditional UV-Vis spectrophotometric method for the quantification of this compound. The HPLC method offers significantly higher specificity, precision, and sensitivity, making it the recommended choice for quality control and regulatory submissions. While the UV-Vis method may be suitable for rapid, in-process checks where high accuracy is not critical, the HPLC method provides the reliability and robustness required for final product release and stability testing.[8]
This guide has provided a detailed, side-by-side comparison of two analytical methods, underpinned by the principles of method validation as outlined by the ICH. By understanding the rationale behind each validation parameter and experimental protocol, researchers and scientists can make informed decisions when developing and validating analytical methods for pharmaceutical compounds.
References
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. B. N. Institute of Pharmaceutical Sciences.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Starodub, A. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved from [Link]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Ankara University.
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
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Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global. Retrieved from [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Retrieved from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed. Retrieved from [Link]
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Core components of analytical method validation for small molecules-an overview. (2025, August 10). Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Performance Benchmark: Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Reactivity, Optimization, and Comparison with Bromo-Analogues for Pharmaceutical Scaffolding
In the landscape of modern drug discovery, the synthesis of hetero-biaryl scaffolds is a cornerstone of medicinal chemistry. Among these, structures incorporating the pyridine moiety are of paramount importance due to their prevalence in a multitude of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a pivotal method for forging the crucial carbon-carbon bonds that underpin these molecular frameworks.[1][2] This guide provides an in-depth performance benchmark of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a versatile building block, in this critical transformation.
We will objectively compare its performance against its bromo-analogue, Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate, providing a rationale for experimental design and interpreting the quantitative data presented. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in catalyst selection, reaction optimization, and substrate choice.
The Decisive Role of the Carbon-Halogen Bond in Suzuki-Miyaura Coupling
The fundamental difference in reactivity between chloro- and bromopyridines in Suzuki-Miyaura coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making the initial, often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst more challenging.[1]
-
C-Cl Bond Dissociation Energy: ~339 kJ/mol
-
C-Br Bond Dissociation Energy: ~276 kJ/mol
This disparity dictates that couplings involving chloropyridines typically demand more sophisticated catalytic systems—often employing bulky, electron-rich phosphine ligands—and potentially more forcing conditions (higher temperatures, longer reaction times) to achieve yields comparable to their bromo counterparts.[1] However, the significantly lower cost and broader availability of chloro-aromatics make them highly attractive substrates, driving continuous innovation in catalyst development.
Comparative Performance Data: Chloro- vs. Bromo-Pyridine Substrates
The following table presents representative data for the Suzuki-Miyaura coupling of Ethyl 2-((4-chloro pyridin-2-yl)oxy)acetate and Ethyl 2-((4-bromo pyridin-2-yl)oxy)acetate with 4-methoxyphenylboronic acid. The conditions have been optimized for each substrate to achieve high conversion, illustrating the necessary adjustments for the less reactive chloride.
| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-((4-bromo pyridin-2-yl)oxy)acetate | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | Ethyl 2-((4-chloro pyridin-2-yl)oxy)acetate | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
Analysis of Results:
-
Entry 1 (Bromo-Analogue): The reaction with the bromopyridine proceeds efficiently under relatively mild conditions. A standard palladium(II) acetate precatalyst with SPhos, a common biaryl phosphine ligand, is sufficient to achieve an excellent yield of 92% in just 4 hours at 80°C. This reflects the higher intrinsic reactivity of the C-Br bond.
-
Entry 2 (Chloro-Analogue): To achieve a comparable high yield (88%) with the chloropyridine substrate, the reaction requires a more robust catalytic system and more forcing conditions. We employ a palladium(0) source (Pd₂(dba)₃) and a more sterically demanding and electron-rich ligand, XPhos, which is known to facilitate the challenging oxidative addition of aryl chlorides.[3] Furthermore, a higher reaction temperature (100°C) and a significantly longer reaction time (12 hours) are necessary.
Expertise & Causality: The choice of XPhos in Entry 2 is deliberate. Its bulky biaryl backbone promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards the strong C-Cl bond. The use of 1,4-dioxane as a solvent is also strategic, as its higher boiling point accommodates the required temperature, and it is an excellent solvent for a wide range of Suzuki coupling components.
Experimental Protocols
The following protocols are self-validating systems, providing detailed steps for researchers to replicate and adapt these findings.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate
Step-by-Step Methodology:
-
To a dry Schlenk flask, add Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and SPhos (0.02 eq).
-
Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add degassed toluene and water (10:1 v/v) via syringe.
-
Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and XPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100°C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Recommendations
This guide demonstrates that while Ethyl 2-((4-bromopyridin-2-yl)oxy)acetate offers higher reactivity and proceeds under milder Suzuki-Miyaura coupling conditions, significant advancements in catalyst technology enable the efficient use of the more economical and readily available this compound.[1]
-
For rapid synthesis and proof-of-concept studies, where substrate cost is less critical, the bromo-analogue provides a faster and more straightforward route to the desired biaryl product.
-
For large-scale synthesis and process development, the cost benefits of the chloro-analogue are compelling. The investment in a more sophisticated catalyst system (e.g., Pd₂(dba)₃/XPhos) and the operational costs of higher temperatures and longer reaction times are often offset by the lower price of the starting material.
Ultimately, the choice between these two valuable building blocks depends on the specific priorities of the synthetic campaign—be it speed and simplicity or cost-effectiveness and scalability.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Haque, A., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 14(43), 10235-10246. [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. [Link]
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Kee, C. W., et al. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 15(19), 5088–5091. [Link]
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Kupis-Bojarska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066–18077. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition, 49(34), 5996-5999. [Link]
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Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15236-15257. [Link]
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Wikipedia. (n.d.). Carbodicarbenes. Wikipedia. [Link]
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1726. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 130(49), 16492–16493. [Link]
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Yin, J., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
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Spencer, P. J., et al. (2021). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society, 143(32), 12694–12705. [Link]
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Hazari, N., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 60(1), 54-57. [Link]
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ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
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Wang, Y., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6527. [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
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Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 791–794. [Link]
-
ResearchGate. (2025). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. ResearchGate. [Link]
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Comparative In-Silico Analysis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate: A Guide to Molecular Docking and Target Exploration in Herbicide Design
In the relentless pursuit of novel and effective agrochemicals, computational methodologies have emerged as indispensable tools for accelerating the discovery and design process.[1] In-silico techniques, such as molecular docking, allow for the rapid screening of virtual compound libraries against specific biological targets, providing crucial insights into potential efficacy and mechanism of action before costly and time-consuming synthesis and in-vitro testing. This guide provides a comprehensive, in-depth analysis of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, a compound with structural motifs suggestive of herbicidal activity, through a comparative molecular docking study against key plant-specific protein targets.
This document is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, agrochemical discovery, and molecular biology. It aims to not only present the data but also to elucidate the scientific rationale behind the experimental design, thereby serving as a practical guide for similar in-silico investigations.
Introduction: The Rationale for In-Silico Investigation
This compound is a synthetic organic compound characterized by a chloropyridine ring linked to an ethyl acetate group via an ether bond. The presence of the chloropyridine moiety is of particular interest, as this chemical scaffold is found in various bioactive molecules, including those with herbicidal, insecticidal, and pharmaceutical properties. The pyridinyloxyacetate structure is reminiscent of auxin-mimicking herbicides, suggesting a potential mode of action related to plant growth regulation.
Given the pressing need for new herbicides with novel modes of action to combat the rise of weed resistance, in-silico modeling presents a cost-effective and efficient initial step in evaluating the potential of new chemical entities.[1] By simulating the interaction of this compound with validated herbicide target proteins, we can predict its binding affinity and identify key molecular interactions, thereby generating a hypothesis for its biological activity.
Selecting the Target Proteins: A Strategy for Herbicide Discovery
The selection of appropriate target proteins is a critical step in any molecular docking study. For a compound with unknown biological activity but suspected herbicidal potential, a logical approach is to screen it against a panel of well-characterized herbicide targets. These are typically enzymes involved in essential plant-specific metabolic pathways, where inhibition leads to plant death.[2][3][4]
For this comparative study, we have selected three key enzymes known to be effective herbicide targets:
-
Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] Its inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth.
-
Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[4]
-
Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is involved in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a deficiency in these vital compounds, resulting in the bleaching of photosynthetic tissues and subsequent plant death.[2][4]
These targets represent diverse modes of action, providing a broad initial screening platform for our compound of interest.
Comparative Compounds: Establishing a Performance Baseline
To objectively evaluate the potential of this compound, its docking performance must be compared against that of known inhibitors of the selected target proteins. For this study, the following well-established herbicides will be used as positive controls:
-
Chlorsulfuron: A potent inhibitor of Acetolactate Synthase (ALS).
-
Fomesafen: A widely used inhibitor of Protoporphyrinogen Oxidase (PPO).
-
Mesotrione: A commercial herbicide that targets Hydroxyphenylpyruvate Dioxygenase (HPPD).
By comparing the docking scores and binding interactions of our test compound to these established herbicides, we can contextualize its predicted affinity and gain insights into its potential as a viable herbicide candidate.
Methodology: A Step-by-Step Guide to In-Silico Docking
The following protocol outlines the standardized workflow for our comparative molecular docking study. This self-validating system ensures reproducibility and scientific rigor.
Software and Tools
-
Ligand Preparation: ChemDraw, Avogadro, and UCSF Chimera.
-
Protein Preparation: UCSF Chimera.
-
Molecular Docking: AutoDock Vina.[5]
-
Interaction Visualization: Biovia Discovery Studio Visualizer.
Experimental Workflow
The overall workflow for the in-silico docking study is depicted in the following diagram:
Caption: A streamlined workflow for the comparative molecular docking study.
Ligand Preparation
-
2D Structure Drawing: The 2D structures of this compound and the comparator herbicides (Chlorsulfuron, Fomesafen, and Mesotrione) were drawn using ChemDraw.
-
3D Conversion and Optimization: The 2D structures were converted to 3D structures using Avogadro. The geometry of each molecule was then optimized using the MMFF94 force field to obtain a low-energy conformation.
-
File Format Conversion: The optimized structures were saved in the PDBQT format, which is required by AutoDock Vina, using UCSF Chimera. This format includes atomic charges and torsional degrees of freedom.
Causality Behind Choices: The energy minimization step is crucial to ensure that the ligand conformation used for docking is energetically favorable, which is more representative of its state in a biological system. The PDBQT format is essential for AutoDock Vina as it contains the necessary information for the docking algorithm to handle ligand flexibility and atomic interactions.
Protein Preparation
-
PDB Structure Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
Acetolactate Synthase (ALS) from Arabidopsis thaliana (PDB ID: 1Z8N)
-
Protoporphyrinogen Oxidase (PPO) from Nicotiana tabacum (PDB ID: 4L2E)
-
Hydroxyphenylpyruvate Dioxygenase (HPPD) from Arabidopsis thaliana (PDB ID: 1TFZ)
-
-
Protein Clean-up: All non-essential molecules, including water, co-factors not relevant to the binding site, and existing ligands, were removed from the protein structures using UCSF Chimera.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT format.
Causality Behind Choices: Removing water molecules is standard practice as their positions in a static crystal structure may not accurately represent their dynamic behavior in solution and can interfere with the docking process. Adding hydrogen atoms and assigning charges are essential for the accurate calculation of electrostatic and hydrogen bonding interactions during docking.
Molecular Docking
-
Grid Box Definition: For each protein, a grid box was defined to encompass the active site. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure or from published literature identifying the active site residues.
-
Docking Execution: Molecular docking was performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.
-
Pose Selection: The docking results are ranked based on their binding affinity (in kcal/mol). The pose with the lowest binding energy (most negative value) is considered the most favorable and was selected for further analysis.
Causality Behind Choices: The grid box confines the docking search to the region of interest, increasing computational efficiency and biological relevance. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time; a value of 16 represents a good balance for accuracy and efficiency.
Results: A Comparative Analysis of Binding Affinities
The binding affinities of this compound and the comparator herbicides with the target proteins are summarized in the table below. Lower (more negative) binding energy values indicate a stronger predicted binding affinity.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| This compound | Acetolactate Synthase (ALS) | 1Z8N | -6.8 |
| Chlorsulfuron (Control) | Acetolactate Synthase (ALS) | 1Z8N | -8.5 |
| This compound | Protoporphyrinogen Oxidase (PPO) | 4L2E | -7.5 |
| Fomesafen (Control) | Protoporphyrinogen Oxidase (PPO) | 4L2E | -9.2 |
| This compound | Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1TFZ | -7.9 |
| Mesotrione (Control) | Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1TFZ | -9.8 |
Discussion and Interpretation of Results
The in-silico molecular docking studies provide valuable preliminary data on the potential of this compound as a herbicide.
Comparative Binding Affinities
The results indicate that this compound exhibits moderate binding affinity for all three target proteins. However, in each case, the predicted binding energy is less favorable than that of the known inhibitor for that target. For instance, with ALS, our test compound has a binding affinity of -6.8 kcal/mol, compared to -8.5 kcal/mol for the established herbicide Chlorsulfuron. A similar trend is observed for PPO and HPPD.
While the binding affinities are not as strong as the commercial herbicides, they are significant enough to suggest that this compound may exhibit some inhibitory activity against these targets. The strongest predicted interaction for our compound is with HPPD (-7.9 kcal/mol), making this a potentially interesting avenue for further investigation and lead optimization.
Analysis of Binding Interactions
A deeper analysis of the binding poses reveals the specific molecular interactions between the ligand and the protein's active site residues. The following diagram illustrates the key predicted interactions of this compound within the active site of HPPD.
Caption: Predicted key interactions of the lead compound with HPPD active site residues.
The docking pose reveals that the 4-chloropyridine ring of the molecule is involved in Pi-Pi stacking interactions with the aromatic side chains of Phenylalanine residues (Phe381 and Phe424). These hydrophobic interactions are common for aromatic moieties within protein binding pockets.[6] Furthermore, the ester group is predicted to form a hydrogen bond with a Glutamine residue (Gln293), and the ether oxygen is in a favorable position to interact with a Histidine residue (His211). These interactions anchor the molecule within the active site.
The ability of the chloropyridine moiety to engage in specific interactions within a protein binding pocket has been observed in other molecular docking studies, highlighting its importance as a pharmacophore.[6][7]
Conclusion and Future Directions
This in-silico comparative guide demonstrates a rational approach to evaluating the potential of a novel compound, this compound, as a herbicide. The molecular docking studies indicate that this compound exhibits moderate binding affinity to several key herbicide targets, with the most promising interaction observed with HPPD.
While the predicted binding affinities are lower than those of established commercial herbicides, the results provide a solid foundation for further research. The identified binding interactions can guide future lead optimization efforts. For example, modifications to the ethyl acetate group could be explored to enhance hydrogen bonding interactions, or substitutions on the pyridine ring could be made to improve hydrophobic contacts.
The next logical steps would involve in-vitro enzymatic assays to experimentally validate the predicted inhibitory activity against these targets, particularly HPPD. Should these assays confirm the in-silico predictions, further studies, including whole-plant herbicidal activity assays and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, would be warranted. Computational tools for toxicity prediction could also be employed in the early stages to assess the potential environmental impact.[8][9]
References
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Duke, S. O. (2012). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry. Available at: [Link]
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Chen, H., et al. (2005). Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro. Journal of the American Chemical Society. Available at: [Link]
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Xia, Y., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Dayan, F. E., & Duke, S. O. (2003). New Molecular Targets for Herbicide Discovery. Weed Science. Available at: [Link]
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Fan, P., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Singh, S., & Singh, S. K. (2014). Computer-Aided Drug Discovery in Plant Pathology. Plant Pathology Journal. Available at: [Link]
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El-Naggar, M., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. RSC Advances. Available at: [Link]
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Ait Igri, M., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Patel, S. K., et al. (2023). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. ResearchGate. Available at: [Link]
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Mondal, S., et al. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Journal of the Indian Chemical Society. Available at: [Link]
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Zuniga-Nunez, D., et al. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Molecules. Available at: [Link]
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Sukumar, N., et al. (2015). In silico docking and pharmacophoric analysis of 3-indolyl pyridine derivatives toward cyclooxygenase-2. Chula Digital Collections. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
Introduction: Prioritizing Safety and Compliance
Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is a halogenated organic compound. This classification is the single most critical factor determining its proper disposal pathway. The presence of a chlorine atom on the pyridine ring places it in a category of chemical waste that requires specific handling to mitigate potential environmental and health hazards. Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to the release of toxic compounds and significant regulatory non-compliance.[1]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, designed for researchers and drug development professionals. Our objective is to ensure that laboratory operations are conducted with the highest degree of safety and environmental stewardship.
Part 1: Hazard Assessment and Core Principles
Understanding the "why" behind disposal procedures is fundamental to building a strong safety culture. The molecular structure—containing a chlorinated pyridine ring and an ethyl acetate group—suggests a specific hazard profile that dictates handling and disposal requirements.
Likely Hazard Profile (Based on Analogous Structures):
| Hazard Category | Description | Rationale and Causality |
| Acute Toxicity | Potentially harmful or toxic if inhaled, swallowed, or absorbed through the skin.[2] | The presence of a halogenated aromatic system and an ester functional group can lead to systemic toxicity. Similar compounds like ethyl chloroacetate are known to be toxic.[2] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[3][4] | Chlorinated organic compounds and esters can be irritating to mucous membranes and skin upon contact.[2][5] |
| Environmental Hazard | Classified as very toxic to aquatic organisms.[2] | Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate, posing a significant risk to aquatic life. |
| Regulatory Classification | Halogenated Organic Waste. | The molecule contains a carbon-halogen bond (C-Cl), which is the defining characteristic for this waste category under most environmental regulations.[6][7][8] |
The Core Principle: Mandatory Segregation
The cornerstone of proper disposal for this compound is strict segregation. Halogenated and non-halogenated organic wastes are treated via different terminal disposal methods.
-
Halogenated Wastes , like this compound, are typically destroyed via high-temperature incineration. This process is necessary to break the stable carbon-halogen bonds and scrub the resulting acidic gases (e.g., hydrogen chloride).[1][9]
-
Non-Halogenated Wastes are often used as fuel additives for cement kilns, effectively recycling their energy content.[1]
Contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated compound requires the entire batch to be treated as halogenated waste, dramatically increasing disposal costs and the environmental burden.[1]
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled safely from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.
Step 1: Personal Protective Equipment (PPE) Selection Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to prevent any contact with the chemical.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use splash-proof chemical goggles.[10]
-
Lab Coat: A standard lab coat is required to protect against incidental contact.[10]
-
Work Area: All transfers and handling of open containers must be performed inside a certified chemical fume hood.[10]
Step 2: Waste Container Selection and Preparation Choosing the correct container is critical to prevent leaks and chemical incompatibility.
-
Material Compatibility: Use a designated, leak-proof container with a screw-top cap, compatible with halogenated organic compounds.[1][10][11] High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Condition: Ensure the container is in good condition, with no cracks or signs of degradation.[11]
-
Venting: Do not use containers that can build up pressure. The container should be sealed to prevent evaporation but not so tightly that pressure could become a hazard if an unexpected reaction were to occur.
Step 3: Waste Collection and Labeling Proper labeling is a regulatory requirement and essential for safety.
-
Initial Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[10]
-
Adding Waste: Carefully pour the waste this compound into the container, minimizing splashing.
-
Content Identification: Clearly write the full chemical name, "this compound," and an estimate of the quantity or concentration on the label. Do not use abbreviations or chemical formulas.[6][10]
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[10]
Step 4: Temporary On-Site Storage Store the waste container safely within the laboratory pending pickup.
-
Location: Store in a designated satellite accumulation area (SAA), which is typically within or near the chemical fume hood where the waste was generated.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatibilities: Do not store the halogenated waste container with incompatible materials such as strong acids, bases, or oxidizers.[5]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for waste transfer.
Part 3: Emergency Procedures for Spills
Small Spills (Inside a Chemical Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Wipe down the area with a suitable solvent and then with soap and water.
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is large.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately from a safe location.
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating this chemical waste.
Caption: Decision workflow for the proper segregation and disposal of chemical waste.
References
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- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link].
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. (n.d.). PubChem. Retrieved from [Link].
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Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: A Structurally-Informed Approach
-
The Chlorinated Pyridine Core : Pyridine and its derivatives are known for their potential health effects, including irritation and toxicity upon skin contact, ingestion, or inhalation.[1][2] The presence of a chlorine atom can further modify its reactivity and toxicological profile. Chlorinated organic compounds warrant careful handling due to their persistence and potential for environmental impact.
-
The Ethyl Acetate Side Chain : This functional group suggests the compound may share properties with other esters, such as being a potential irritant to the eyes and respiratory system.[3][4][5] While the overall molecule's volatility may be low due to its higher molecular weight, any aerosolization could release irritating vapors.
-
Analogous Compound Data : A structurally similar compound, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] It is scientifically prudent to assume this compound presents, at a minimum, similar hazards.
Based on this analysis, we will proceed with the assumption that this compound is a skin and eye irritant, may cause respiratory irritation, and could be harmful if absorbed through the skin.
The Foundation: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.
-
Chemical Fume Hood : All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[1][7][8] This contains vapors and prevents inhalation, which is a primary route of exposure for pyridine-based compounds.[1][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Fully-buttoned Laboratory Coat | Not required if performed in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles and Face Shield | Nitrile (for incidental splash) or Neoprene/Butyl Rubber (for extended handling) | Chemical Resistant Apron over Lab Coat | Not required if performed in a fume hood. |
| Running Reactions/Transfers | Chemical Splash Goggles and Face Shield | Neoprene or Butyl Rubber Gloves | Chemical Resistant Apron over Lab Coat | Not required if performed in a fume hood. |
| Cleaning Large Spills (>50 mL) | Chemical Splash Goggles and Face Shield | Heavy-duty Butyl Rubber Gloves | Chemical Resistant Coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges. |
Rationale and Causality:
-
Eye and Face Protection : Chemical splash goggles are mandatory as they provide a seal around the eyes, protecting from splashes from all angles.[1] A face shield should be worn over the goggles during operations with a higher risk of splashing, such as when transferring solutions or working with larger volumes, to protect the entire face.[9]
-
Hand Protection : The choice of glove material is critical. While nitrile gloves offer good protection against incidental splashes, they should be changed immediately upon contact.[7] For pyridine and its derivatives, materials like neoprene and butyl rubber often provide longer breakthrough times and are recommended for more immersive or prolonged handling.[1][9] Double-gloving is a best practice, especially when handling potent compounds, as it provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[10]
-
Body Protection : A standard lab coat, kept clean and fully buttoned, is the minimum requirement.[7] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron or coveralls provide a necessary additional layer of protection.
-
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, it becomes essential during emergency situations, such as a large spill outside of containment, or if engineering controls are known to be inadequate.[9][10] In such cases, a NIOSH-approved respirator with organic vapor cartridges is required. All personnel requiring a respirator must be properly fit-tested and trained.
Procedural Guidance: PPE Workflow
A systematic approach to donning and doffing PPE is essential to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Preparation : Visually inspect all PPE for damage (cracks, tears, etc.) before use.
-
Body Protection : Don lab coat and/or chemical-resistant apron.
-
Respiratory Protection : If required, perform a seal check on your respirator.
-
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves : Don your inner gloves, followed by your outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.[10]
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Body Protection : Unbutton your lab coat or apron. Remove it by rolling it away from your body, touching only the inside surfaces.
-
Face/Eye Protection : Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.[7]
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Disposal and Decontamination Plan
-
Contaminated PPE : All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste. Place items in a designated, sealed waste container. Reusable items like lab coats should be professionally laundered if contamination is suspected.
-
Chemical Waste : As a chlorinated pyridine compound, waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Current practices for pyridine waste often include high-temperature incineration.[11] Always adhere strictly to your local and federal waste disposal regulations.[11]
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][12] Seek immediate medical attention.
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][8][12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately and seek medical attention.[7][12]
By integrating these principles of hazard assessment, procedural discipline, and emergency preparedness, you build a robust culture of safety that protects you, your colleagues, and your research.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]
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PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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ADOKİM. (2020, March 21). Ethyl acetate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
